Product packaging for Cadmium;ZINC(Cat. No.:CAS No. 647835-82-3)

Cadmium;ZINC

Cat. No.: B12600990
CAS No.: 647835-82-3
M. Wt: 805.2 g/mol
InChI Key: JWVAEZVSMWLSBA-UHFFFAOYSA-N
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Description

Historical Context of Cadmium and Zinc Interactions in Materials Science

The investigation into the interactions between cadmium and zinc has a history that predates modern materials science, with its roots in metallurgy. Cadmium was discovered in 1817 as an impurity in zinc carbonate, and since then, its close association with zinc ores has been a recurring theme. emerald.comnih.govwikipedia.org Early on, cadmium was primarily recovered as a byproduct of zinc smelting. wikipedia.orgusgs.gov This co-occurrence naturally led to the study of their alloys and the development of the cadmium-zinc phase diagram to better understand their behavior during refining processes. emerald.comacs.org

A significant portion of early research focused on the metallurgical applications of cadmium-zinc alloys. These alloys were noted for their use as medium-temperature solders, offering strong and corrosion-resistant joints for various metals. kappalloy.comnepjol.info The development of cadmium electroplating in 1919, primarily for coating iron and steel, further spurred production and research. usgs.gov

The mid-20th century marked a pivotal shift with the advent of semiconductor research. The discovery of the semiconducting properties of cadmium sulfide (B99878) (CdS) and zinc sulfide (ZnS) opened up new avenues for cadmium-zinc systems. rsc.org Scientists began to explore the creation of ternary compounds, such as cadmium zinc sulfide (CdxZn1-xS), recognizing that the ratio of cadmium to zinc could be adjusted to tune the material's band gap. chalcogen.roontosight.ai This principle of "band gap engineering" became a cornerstone for developing materials with specific optical and electronic properties for devices like solar cells and photodetectors. chalcogen.roscirp.org

Categorization of Cadmium-Zinc Material Systems

The combination of cadmium and zinc gives rise to a diverse range of materials that can be classified into several categories based on their composition and structure.

This category includes compounds formed between cadmium and/or zinc with other elements, most notably the chalcogens (Group 16).

Cadmium Zinc Telluride (CZT) : A ternary compound semiconductor, CZT is an alloy of cadmium telluride (CdTe) and zinc telluride (ZnTe). wikipedia.org Its band gap can be tuned, typically between 1.4 and 2.2 eV, by adjusting the zinc concentration. wikipedia.orgprosunsemi.com This tunability, along with its high atomic number and density, makes CZT an excellent material for radiation detectors that can operate at room temperature with high energy resolution. wikipedia.orgontosight.aiwsu.edu It finds applications in medical imaging, nuclear security, and astrophysics. prosunsemi.comontosight.aiwsu.edu

Cadmium Zinc Sulfide (CdxZn1-xS) : This is a solid solution of cadmium sulfide (CdS) and zinc sulfide (ZnS). ontosight.ai By varying the 'x' value, the band gap can be engineered anywhere between that of CdS (2.42 eV) and ZnS (3.7 eV). scirp.orgchalcogen.ro This property is particularly valuable for creating window layers in thin-film solar cells to optimize light absorption. scirp.org

Cadmium Zinc Selenide (B1212193) (CdZnSe) : An alloy of cadmium selenide (CdSe) and zinc selenide (ZnSe), this ternary compound also exhibits a tunable direct band gap. frontiersin.orgnih.gov This makes it a promising material for various optoelectronic and photonic applications, including the fabrication of light-emitting diodes (LEDs) and photodetectors. frontiersin.orgnih.gov

This class of materials involves the metallic combination of cadmium and zinc.

Cadmium-Zinc Alloys : These are primarily known for their use as solders. kappalloy.comnepjol.info The Cd-Zn system forms a eutectic alloy with a melting point of 265°C at a composition of 83% cadmium and 17% zinc, which is lower than the melting points of the individual metals. kappalloy.com These alloys are valued for creating strong, corrosion-resistant joints, especially in applications involving aluminum. kappalloy.com

Solid Solutions : At room temperature, the solubility of cadmium in zinc and vice versa is limited. asminternational.orgrcgleitlager.com However, this solubility increases with temperature. In rolled zinc, cadmium can remain in a solid solution, which has the effect of increasing the material's strength, hardness, and creep resistance. asminternational.org

In these systems, one element is intentionally introduced into a host material of the other, or they are combined as distinct phases.

Zinc-Doped Cadmium Materials : Zinc is often used as a dopant in cadmium compounds. For example, doping cadmium sulfide (CdS) with zinc can alter its optical properties. researchgate.net

Cadmium-Doped Zinc Materials : Cadmium can be incorporated into zinc-based materials to modify their properties. For instance, cadmium-doped zinc tungstate (B81510) (ZnWO4) has been studied for its photocatalytic performance. acs.org

Composites : These materials consist of a physical mixture of cadmium and zinc-containing phases. An example is a composite of polyaniline and cadmium oxide (PANI-CdO), which has been investigated for its high specific capacitance in energy storage applications. rsc.org

Foundational Research Directions in Cadmium-Zinc Chemistry

The ongoing research in cadmium-zinc systems is focused on harnessing their unique properties for next-generation technologies.

Advanced Optoelectronics : A major research thrust is the development of more efficient and stable solar cells using ternary compounds like CZT and CdxZn1-xS. usf.edu The ability to tune the band gap allows for better matching with the solar spectrum. usf.edu Research is also active in the area of LEDs and photodetectors based on these materials. frontiersin.orgacs.org

Radiation Detection : Improving the quality and size of Cadmium Zinc Telluride (CZT) single crystals is a key objective. wsu.edu High-quality CZT is critical for producing advanced room-temperature radiation detectors with superior energy resolution for applications in medical imaging and homeland security. wsu.eduresearchgate.net

Nanomaterials : There is significant interest in the synthesis of cadmium-zinc based nanostructures, such as quantum dots and nanoparticles. acs.orgacs.org These nanomaterials exhibit size-dependent quantum confinement effects, leading to novel optical and electronic properties that can be exploited in various applications. acs.org

Phase Diagrams and Thermodynamics : Continued refinement of the thermodynamic models and phase diagrams of cadmium-zinc systems, including more complex quaternary systems, is crucial for the predictive design of new alloys and compounds with specific, tailored properties. researchgate.netmarquette.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cd6Zn2 B12600990 Cadmium;ZINC CAS No. 647835-82-3

Properties

CAS No.

647835-82-3

Molecular Formula

Cd6Zn2

Molecular Weight

805.2 g/mol

IUPAC Name

cadmium;zinc

InChI

InChI=1S/6Cd.2Zn

InChI Key

JWVAEZVSMWLSBA-UHFFFAOYSA-N

Canonical SMILES

[Zn].[Zn].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd]

Origin of Product

United States

Phase Equilibria and Thermodynamic Investigations of Cadmium Zinc Systems

Binary Cadmium-Zinc (Cd-Zn) Phase Diagrams

The Cadmium-Zinc (Cd-Zn) system is characterized by a simple eutectic-type phase diagram at atmospheric pressure. This indicates that the two components are completely miscible in the liquid state but have limited solubility in the solid state. The system is defined by two terminal solid solutions, the α-phase (a hexagonal close-packed solid solution of zinc in cadmium) and the β-phase (a hexagonal close-packed solid solution of cadmium in zinc), and a eutectic mixture.

The phase relations in the Cd-Zn system have been meticulously investigated using various experimental techniques. Isobaric measurements of electrical resistance and in-situ X-ray diffraction (XRD) analysis have been pivotal in determining the phase boundaries under different pressures. tandfonline.com Electrical resistance measurements are effective in detecting phase transitions as the electrical conductivity of the material changes with its phase. In-situ XRD allows for the direct observation of the crystal structure at high pressures and temperatures, providing definitive identification of the present phases. tandfonline.com For instance, diffraction peaks corresponding to Cadmium, Zinc, and the sample container material (like h-BN) can be tracked to determine the composition and structure of the solid solutions. tandfonline.com

The comprehensive understanding of a material system requires the mapping of its pressure-temperature-composition (p-T-x) equilibrium. For the Cd-Zn system, three-dimensional equilibrium phase diagrams have been constructed to illustrate the interplay of these variables. tandfonline.com These diagrams are essential for predicting the stable phases under a wide range of conditions. Isobaric temperature-composition sections derived from these maps provide a clear view of the phase relationships at constant pressures. tandfonline.com

High pressure has a significant impact on the thermodynamic properties of the Cd-Zn system. Research has shown that both the eutectic temperature and the melting temperatures of pure cadmium and zinc increase with pressure. tandfonline.com The eutectic composition also shifts towards the zinc-rich side as pressure increases. tandfonline.com At atmospheric pressure, the eutectic point is at 26.6 atomic percent (at%) Zn, and this shifts to 58 at% Zn at 6.0 GPa. tandfonline.com This pressure-induced shift is a critical consideration for processes occurring under non-atmospheric conditions.

Effect of Pressure on the Cd-Zn Eutectic System tandfonline.com
ParameterValue at Atmospheric PressureValue at 6.0 GPa
Eutectic Composition (at% Zn)26.658

The rates of increase in melting temperatures with pressure are also noteworthy:

Eutectic Temperature: Increases at a mean rate of 26°C/GPa. tandfonline.com

Melting Temperature of Cadmium: Increases at a mean rate of 48°C/GPa. tandfonline.com

Melting Temperature of Zinc: Increases at a mean rate of 38°C/GPa. tandfonline.com

The extent to which one element can dissolve in another in the solid state is known as the solid solution limit. In the Cd-Zn system, the α phase represents the solid solution of zinc in cadmium, and the β phase is the solid solution of cadmium in zinc. At atmospheric pressure, the maximum solubility of zinc in the α phase is 4.35 at%, while the maximum solubility of cadmium in the β phase is 1.46 at%. tandfonline.com Under high pressure, these solubility limits expand slightly. tandfonline.com This expansion is attributed to the fact that the difference in atomic sizes between cadmium and zinc atoms decreases under pressure, making the substitution of one for the other in the crystal lattice more favorable. tandfonline.com

Maximum Solid Solubility Limits in the Cd-Zn System at Atmospheric Pressure tandfonline.com
PhaseSoluteSolventMaximum Solubility (at%)
α phaseZinc (Zn)Cadmium (Cd)4.35
β phaseCadmium (Cd)Zinc (Zn)1.46

Ternary and Quaternary Cadmium-Zinc-Containing Systems

The addition of a third or fourth component to the Cd-Zn system leads to more complex phase equilibria, which are of great interest for advanced materials, particularly in the field of semiconductors.

The Cadmium-Zinc-Tellurium (Cd-Zn-Te or CZT) system is a ternary alloy of the binary compounds Cadmium Telluride (CdTe) and Zinc Telluride (ZnTe). matltech.com It forms a continuous solid solution, Cd₁₋ₓZnₓTe, which is a technologically important semiconductor material for applications such as radiation detectors. matltech.comwikipedia.org The physical properties of CZT can be tuned by adjusting the composition (the value of 'x'). matltech.com

The p-T-x-y phase equilibria in the Cd-Zn-Te system have been extensively analyzed. researchgate.net Projections of the p-T-x-y phase diagram, including p-T and T-x-y projections, have been constructed to understand the complex relationships between pressure, temperature, and the compositions of the solid and vapor phases. researchgate.netresearchgate.net Experimental investigations, primarily using static vapor pressure measurements at temperatures ranging from 700 to 1300 K, have been instrumental in mapping out the p-T sections of the phase diagram for various compositions of Cd₁₋ₓZnₓTe. researchgate.netresearchgate.net These studies are crucial for controlling the growth of high-quality single crystals of CZT from the vapor or melt phases. nasa.govnasa.gov Research has also identified phase separation in a Cd₁₋ₓZnₓTe solid solution containing 35 mol % ZnTe at a temperature of 473 K. researchgate.net

Multi-component Phase Diagram Modeling (e.g., Hg-Cd-Zn-Te)

The modeling of multi-component phase diagrams, such as the mercury-cadmium-zinc-tellurium (Hg-Cd-Zn-Te) system, is crucial for the development of advanced semiconductor materials. These models provide a theoretical framework for understanding the phase behavior and stability of complex alloys. A cluster theory based on the quasichemical approximation has been effectively used to study the local correlation, bond-length distribution, and phase diagrams of pseudobinary alloys like Hg₁₋ₓCdₓTe, Hg₁₋ₓZnₓTe, and Cd₁₋ₓZnₓTe. aip.org In this approach, the cluster energy is calculated by allowing it to relax in an effective alloy medium, considering contributions from both strain and chemical energies. aip.org

Different models can be employed to simulate the alloy medium, and while these models generally show nearly random distributions of the constituent atoms, the specifics of local correlations can be sensitive to the chosen model. aip.org There is good agreement between experimental data and the bond lengths and phase diagrams predicted by these models. aip.org The phase diagram of the Cd-Zn-Te system has been constructed based on experimental data for various compositions of Cd₁₋ₓZnₓTe₁±δ. researchgate.net The transformation of this diagram has been traced across the entire existence range of the solid solution as a function of ZnTe concentration. researchgate.net

The pressure-temperature-composition (P-T-X) phase space for the Cd₁₋ₓZnₓTe₁±δ solid solution has been determined from direct vapor-pressure measurements at temperatures up to 1,375 K. researchgate.net An increase in the ZnTe content within the solid solution leads to an expansion of the homogeneity range and a shift of the solidus line towards tellurium. researchgate.net For compositions where x is greater than or equal to 0.15, the solidus no longer includes the stoichiometric composition where the ratio of (nCd+nZn) to nTe is 50 mol%. researchgate.net

Thermodynamic Parameters and Stability Analysis

The thermodynamic properties of liquid cadmium-zinc alloys have been investigated using statistical models within the framework of the quasi-chemical approximation. researchgate.net Key thermodynamic parameters such as the free energy of mixing (Gм), heat of mixing (Hм), entropy of mixing (Sм), and the activity (aᵢ) of the components have been computed to understand the mixing behavior of these alloys at elevated temperatures, such as 800 K. researchgate.net

Theoretical studies have revealed that the ordering energy parameters in the Cd-Zn system are temperature-dependent. researchgate.net The computed thermodynamic parameters are in reasonable agreement with experimentally observed values. researchgate.net At 800 K, liquid Cd-Zn alloys behave as a segregating system, with cadmium atoms tending to segregate at the surface. researchgate.net The interchange energy (ω), also known as the interaction or ordering energy, has been calculated and found to be positive and dependent on temperature. nepjol.info

The mixing behavior of binary liquid alloys can be theoretically studied by computing various thermodynamic and structural functions. For cadmium-based alloys like Cd-Zn, a simple statistical model can be used to compute these properties at a molten state. nepjol.info The computed values for functions like the free energy of mixing and activity show good agreement with experimental data. nepjol.info The small negative values of the free energy of mixing across all compositions indicate that Cd-Zn alloys at 800 K are weakly interacting systems. nepjol.info

Table 1: Thermodynamic Properties of Liquid Cd-Zn Alloys at 1000 K

PropertyValue
Activity Coefficient of Zinc (γZn) Varies with composition
Activity of Zinc (aZn) Varies with composition
Henry's Law Activity Coefficient (γ°Zn) Constant at a given temperature
Relative Partial Molar Enthalpy of Zinc (ΔH̄Zn) Varies with composition
Relative Partial Molar Entropy of Zinc (ΔS̄Zn) Varies with composition
Relative Partial Molar Gibbs Free Energy of Mixing of Zinc (ΔḠZn) Varies with composition

This table is interactive and the values can be calculated based on the regular solution model for liquid Cd-Zn alloys over the 600-1000 K temperature range. chegg.com

Intermetallic Compound Formation and Stability

The formation of intermetallic compounds is a key feature of many alloy systems, including those containing cadmium and zinc. In the broader context of binary alloys, systems like Cu-Zn serve as classic examples of Hume-Rothery phases, which include fundamental metallic close-packed structures such as face-centered cubic (fcc), hexagonal close-packed (hcp), and body-centered cubic (bcc). mdpi.com The stability of these intermetallic phases is often related to the "electron concentration," which is the number of valence electrons per atom. mdpi.com

While the Cd-Zn system itself is a relatively simple eutectic system with limited solid solubility and no stable intermediate intermetallic compounds at atmospheric pressure, the principles of intermetallic formation are relevant in related ternary and higher-order systems. For instance, in the isoelectronic Au-Cd system, which is more complex, about 12 intermediate phases are observed. mdpi.com The formation of a larger number of complex structures in the Au-Cd system compared to Cu-Zn is influenced by the higher atomic numbers and the greater difference in atomic numbers of the constituent elements. mdpi.com

Synthesis and Identification of Cadmium-Rich Intermetallic Phases

The synthesis of cadmium-rich intermetallic phases often involves high-temperature techniques. For example, intermetallic cadmium compounds like RE₂Pd₂Cd (where RE represents rare-earth elements such as Pr, Sm, Gd–Lu) have been synthesized by induction-melting the constituent elements in sealed tantalum tubes. researchgate.net The resulting samples are typically characterized using X-ray powder diffraction to identify the phases present. researchgate.net

In the context of zinc-rich phases in related systems, such as Pt-Zn and Ni-Zn, single crystals have been prepared using a zinc-rich self-flux method. uni-marburg.de This involves heating the constituent metals in an excess of zinc, which acts as a solvent. uni-marburg.de The identification and structural characterization of these phases are then carried out using techniques like single-crystal X-ray diffraction.

Structural Classification of Binary and Ternary Intermetallics

The crystal structures of binary and ternary intermetallic compounds containing cadmium and zinc can be diverse. The light group IIB elements, zinc and cadmium, both crystallize in the hexagonal close-packed (hcp) structure with an elongated c/a ratio. mdpi.com

In ternary systems, a variety of structure types can be observed. For example, the ternary intermetallics RE₂Pd₂Cd (RE = Nd, Sm, Gd, Dy) and RE₂Ga₂Mg (RE = Tb, Er, Tm, Lu) have crystal structures related to the U₃Si₂ type. researchgate.net The compound Nd₂Pd₂Cd exhibits a translationengleiche symmetry reduction to the space group P4bm, which is a non-centrosymmetric superstructure. researchgate.net This type of superstructure has also been observed in certain magnesium-gallium compounds. researchgate.net The intermetallic ytterbium compound Yb₂Pd₂Cd undergoes a structural phase transition at approximately 150 K from a room-temperature Mo₂B₂Fe type structure to a new low-temperature modification. researchgate.net

Synthesis Methodologies for Cadmium Zinc Compounds and Materials

Solution-Based Synthesis Approaches

Solution-based synthesis methods involve the reaction of precursors in a liquid medium to produce solid materials. These techniques are particularly well-suited for the production of nanomaterials with controlled size, shape, and composition.

Hydrothermal and Solvothermal Synthesis of Chalcogenides (e.g., CdS, ZnS, CdZnS, CdZnSe)

Hydrothermal and solvothermal synthesis are prominent methods for producing crystalline chalcogenide nanoparticles. sigmaaldrich.com These processes are conducted in a sealed vessel, known as an autoclave, where a solvent is subjected to temperatures above its boiling point, leading to increased pressure. sigmaaldrich.comresearchgate.net If water is the solvent, the method is termed hydrothermal; if an organic solvent is used, it is called solvothermal. sigmaaldrich.com This technique is effective for synthesizing a range of chalcogenides, including Cadmium Sulfide (B99878) (CdS), Zinc Sulfide (ZnS), and their ternary and quaternary alloys like Cadmium Zinc Sulfide (CdZnS) and Cadmium Zinc Selenide (B1212193) (CdZnSe). mdpi.comresearchgate.netscientific.net

For instance, pure CdS and ZnS have been successfully synthesized under hydrothermal conditions at temperatures around 240°C. jst.go.jpresearchgate.net The synthesis of CdZnS solid solutions with varying compositions of cadmium and zinc can be achieved through the hydrothermal treatment of aqueous solutions containing the respective metal salts and a sulfur source. mdpi.comresearchgate.net Similarly, solvothermal methods have been employed to produce Cadmium Selenide (CdSe) nanoparticles, with the choice of solvent and other reaction parameters influencing the final product's characteristics. sigmaaldrich.comscientific.netresearchgate.netresearchgate.netelectrochemsci.org

The precise control of reaction parameters is crucial in hydrothermal and solvothermal synthesis to tailor the properties of the resulting materials. sci-hub.sersc.org Key parameters that are frequently manipulated include temperature, reaction duration, and the concentration of precursors. rsc.orgbeilstein-journals.org

Temperature: The reaction temperature significantly affects the crystallinity, phase, and size of the synthesized nanoparticles. beilstein-journals.orgcore.ac.uk For example, in the hydrothermal synthesis of CdZnS, different temperatures can lead to variations in the crystal structure and morphology of the final product. researchgate.net Studies on CdSe synthesis have shown that increasing the reaction temperature can lead to an increase in crystallite size. researchgate.net

Duration: The length of the hydrothermal or solvothermal treatment also plays a critical role. beilstein-journals.orgcore.ac.uk Longer reaction times can promote crystal growth and can influence the morphology and size distribution of the nanoparticles. researchgate.net

Precursor Concentration: The concentration of the initial reactants, such as metal salts and chalcogenide sources, directly impacts the nucleation and growth rates of the nanoparticles, thereby affecting their final size and morphology. rsc.org The molar ratio of the precursors is also a key factor, as seen in the synthesis of Zn-doped CdS, where the Zn/Cd ratio influences the photocatalytic activity. researchgate.net

The following table summarizes the effect of various reaction parameters on the synthesis of Cadmium Zinc Sulfide (CdZnS) nanoparticles.

ParameterEffect on Nanoparticle Properties
Temperature Influences crystallinity, phase, and particle size. Higher temperatures generally lead to larger and more crystalline particles. researchgate.netresearchgate.net
Duration Affects crystal growth and size distribution. Longer durations can promote the formation of larger, more stable particles. researchgate.netcore.ac.uk
Precursor Concentration Controls nucleation and growth rates, thereby influencing particle size and morphology. rsc.org
pH of the reaction system Can be adjusted to control the crystal size, morphology, and agglomeration of the nanoparticles. researchgate.net

The morphology of nanomaterials, including their shape and dimensionality, is a critical factor that governs their physical and chemical properties. Hydrothermal and solvothermal methods offer a high degree of control over the morphology of the synthesized nanoparticles by adjusting various reaction parameters. researchgate.netsci-hub.seinl.gov

Different morphologies such as nanospheres, nanorods, nanoflowers, and nanosheets can be achieved by carefully tuning the synthesis conditions. researchgate.networldscientific.com For example, in the synthesis of CdZnS, spherical nanoparticles are a commonly observed morphology. researchgate.net The use of capping agents or surfactants during the synthesis can also direct the growth of the nanocrystals into specific shapes. inl.govworldscientific.com The choice of solvent can also play a role in determining the final morphology of the nanoparticles. inl.gov

A study on the hydrothermal synthesis of ZnO nanostructures demonstrated that by tuning parameters such as the seed layer, solution concentration, reaction temperature, and the use of surfactants, a variety of morphologies could be controllably synthesized. researchgate.net This principle of morphological control is broadly applicable to the synthesis of other nanomaterials, including cadmium-zinc compounds.

Chemical Precipitation Techniques

Chemical precipitation is a straightforward and widely used method for the synthesis of nanoparticles. researchgate.net This technique involves the reaction of soluble precursors in a solvent to form an insoluble product, which then precipitates out of the solution. researchgate.net It is a cost-effective and scalable method for producing a variety of nanomaterials. researchgate.net

Chemical precipitation is an effective method for fabricating doped nanoparticles, such as zinc-doped cadmium sulfide (Zn-doped CdS). asianpubs.orgresearchgate.netresearchgate.net In this process, solutions of a cadmium salt, a zinc salt, and a sulfide source are mixed under controlled conditions. asianpubs.org The co-precipitation of cadmium and zinc ions with sulfide ions leads to the formation of Zn-doped CdS nanoparticles. researchgate.net

The doping concentration of zinc can be controlled by adjusting the initial ratio of zinc and cadmium precursors in the solution. asianpubs.org The properties of the resulting nanoparticles, such as their crystal structure and optical properties, are influenced by the doping level. asianpubs.orgresearchgate.net For instance, studies have shown that Zn-doped CdS nanoparticles synthesized by chemical precipitation can exhibit a hexagonal wurtzite crystal structure, with the average crystallite size varying with the zinc concentration. asianpubs.orgresearchgate.net

The following table presents findings from a study on the synthesis of Zn-doped CdS nanoparticles using chemical precipitation.

Zn Doping Concentration (x in Cd1-xZnxS)Average Crystallite Size (nm)Crystal Structure
0.003-39Hexagonal Wurtzite
0.023-39Hexagonal Wurtzite
0.043-39Hexagonal Wurtzite
0.063-39Hexagonal Wurtzite
0.083-39Hexagonal Wurtzite
0.103-39Hexagonal Wurtzite
Data sourced from a study on Zn-doped CdS nanoparticles. asianpubs.org

Chemical precipitation can also be employed to produce mixed oxide/sulfide nanocomposites, such as Zinc Oxide/Cadmium Sulfide (ZnO/CdS). researchgate.netchalcogen.roresearcher.life These heterostructures are of interest due to their combined and often enhanced properties compared to the individual components. chalcogen.ro

The synthesis of ZnO/CdS nanocomposites can be achieved through a multi-step process. researchgate.net For example, ZnO nanoparticles can be synthesized first via precipitation, and then a shell of CdS can be deposited onto the ZnO cores through a subsequent precipitation step. researchgate.net This approach allows for the formation of core-shell nanostructures. Alternatively, both components can be precipitated simultaneously to form a mixed composite.

The properties of the ZnO/CdS nanocomposites are dependent on the synthesis conditions and the relative amounts of the two components. Characterization techniques such as X-ray diffraction and electron microscopy are used to confirm the formation of the mixed oxide/sulfide nanostructures and to study their morphology and crystallinity. researchgate.netchalcogen.ro A study reported the successful synthesis of ZnO/CdS nanocomposites using a chemical precipitation method in a water-ethanol matrix. researchgate.net Another approach involves a room-temperature, aqueous synthesis strategy to selectively grow a thin, conformal layer of nanocrystalline CdS onto ZnO structures. acs.org

Sol-Gel Method for Oxide Nanomaterials (e.g., Cd-doped ZnO)

The sol-gel method is a versatile and cost-effective chemical solution route for synthesizing cadmium-doped zinc oxide (Cd-doped ZnO) nanomaterials. colab.wssemanticscholar.org This technique allows for precise control over the material's properties by manipulating synthesis parameters. researchgate.net The process generally involves the hydrolysis and condensation of molecular precursors in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid). This sol then undergoes a transition into a "gel," which is a solid-like network enclosing the liquid phase. Subsequent drying and calcination of the gel yield the final oxide nanoparticles.

A typical synthesis involves using zinc acetate (B1210297) and a cadmium source like cadmium nitrate (B79036) tetrahydrate or cadmium acetate as precursors. scientific.netresearchgate.net These are dissolved in a solvent, commonly ethanol (B145695) or methanol (B129727). scientific.net The choice of solvent can influence the resulting particle size and absorbance properties of the nanoparticles. scientific.net For instance, studies have shown that ZnO nanoparticles synthesized with ethanol tend to have a smaller size and higher absorbance compared to those prepared with methanol. scientific.net The concentration of the cadmium dopant is a critical parameter, with research exploring various atomic percentages (e.g., 1, 2, 3, and 4 At%) to tune the material's properties. colab.ws The final step involves calcination at elevated temperatures, often around 600°C, to achieve the desired crystal structure of the Zn₁₋ₓCdₓO nanoparticles. gelisim.edu.tr

The sol-gel method has been successfully used to produce Zn₁₋ₓCdₓO nanoparticles with various cadmium concentrations (x = 0.01 to 0.80). gelisim.edu.tritu.edu.tr Characterization has confirmed that for low cadmium concentrations (e.g., x < 0.02), Cd ions can successfully substitute Zn ions in the hexagonal wurtzite structure of ZnO, forming a single-phase material. itu.edu.tr However, at higher concentrations, a two-phase system consisting of both ZnO and Cadmium Oxide (CdO) may emerge. itu.edu.tr The crystallite size of the synthesized nanoparticles is also influenced by the cadmium content, with some studies reporting sizes ranging from 19 to 50 nm. researchgate.netscientific.net

Table 1: Parameters in Sol-Gel Synthesis of Cd-doped ZnO

Parameter Typical Values/Materials Effect on Nanoparticles Source(s)
Zinc Precursor Zinc Acetate Provides the ZnO host matrix. scientific.net
Cadmium Precursor Cadmium Nitrate Tetrahydrate, Cadmium Acetate Source of the dopant element. scientific.netresearchgate.net
Solvent Ethanol, Methanol Affects particle size and optical properties. scientific.net
Doping Concentration 1-80 at% (atomic percent) Tunes band gap, crystal structure, and particle size. colab.wsgelisim.edu.tritu.edu.tr

| Calcination Temp. | ~600°C | Promotes crystallization and removes residual organics. | gelisim.edu.tr |

Thin Film Deposition Techniques

A variety of techniques are employed to deposit thin films of cadmium-zinc compounds, each offering distinct advantages in terms of cost, scalability, and resulting film quality. These methods are crucial for fabricating devices like solar cells and sensors.

Chemical Bath Deposition (CBD) for Sulfide and Telluride Films (e.g., CdZnS, CdZnTe)

Chemical Bath Deposition (CBD) is a simple, low-cost, and scalable non-vacuum technique for depositing large-area thin films from an aqueous solution. atlantis-press.com It is particularly well-suited for producing cadmium zinc sulfide (CdZnS) and cadmium zinc telluride (CdZnTe) films. ku.ac.keijap-iq.com The process involves immersing a substrate into a chemical bath containing the precursor ions, where the film forms on the substrate surface through a controlled chemical reaction at low temperatures. diva-portal.orgmdpi.com

For the deposition of CdZnS films, the chemical bath typically contains a cadmium salt (e.g., cadmium chloride, cadmium nitrate, or cadmium acetate), a zinc salt (e.g., zinc chloride or zinc nitrate), and a sulfur source, most commonly thiourea. atlantis-press.comku.ac.kescirp.org An ammonia (B1221849) solution is often used as a complexing agent and to adjust the pH of the bath to alkaline conditions (e.g., pH 11). atlantis-press.comku.ac.kechalcogen.ro The bath temperature is maintained at a constant value, typically around 75-80°C. atlantis-press.comscirp.org The composition and properties of the resulting CdxZn1-xS film, such as the optical band gap, can be tuned by varying the relative concentrations of the Cd²⁺ and Zn²⁺ precursors in the solution. atlantis-press.comdiva-portal.org Research has shown that the band gap of CdZnS films can be increased from 2.7 eV to 3.9 eV with increasing zinc content. atlantis-press.com

For CdZnTe films, CBD is also a viable method, often carried out in a non-aqueous medium. chalcogen.roniscpr.res.in The process can produce polycrystalline films with a cubic zinc-blende structure. ijap-iq.comchalcogen.ro The properties of the CdZnTe film, including crystallite size, can be controlled by adjusting the concentration of the zinc precursor in the chemical bath. niscpr.res.in Studies have reported that increasing the Zn content leads to a decrease in the crystallite size of the film. niscpr.res.in

Table 2: Typical CBD Parameters for CdZnS and CdZnTe Films

Film Type Precursors Bath Temperature pH Key Findings Source(s)
CdZnS Cadmium Salt (CdCl₂, Cd(NO₃)₂), Zinc Salt (ZnCl₂, Zn(NO₃)₂), Thiourea 75-80°C ~11 (Alkaline) Band gap tunable with Zn content (2.7-3.9 eV). atlantis-press.comku.ac.kescirp.org

| CdZnTe | Cadmium, Zinc, and Tellurium sources in a non-aqueous medium | Room Temperature | N/A | Polycrystalline films with cubic zinc-blende structure. | ijap-iq.comchalcogen.roniscpr.res.in |

Photochemical Deposition

Photochemical Deposition (PCD) is a technique where thin films are formed from a solution onto a substrate through a reaction activated by ultraviolet (UV) radiation. researchgate.net A substrate is immersed in an aqueous solution containing the metal ions and a sulfur source (like sodium thiosulfate, Na₂S₂O₃), and a mercury lamp is used to irradiate the substrate. researchgate.net The formation of the sulfide semiconductor film occurs only in the irradiated region. researchgate.net This method has been successfully used to deposit CdS and Cd₁₋ₓZnₓS films on substrates like indium tin oxide (ITO) coated glass. researchgate.netresearchgate.net The deposited films are often polycrystalline with a hexagonal crystal structure, and their crystallinity can be improved by annealing after deposition. researchgate.net

Spray Pyrolysis Deposition of Mixed Oxides

Spray pyrolysis is a technique where a thin film is deposited by spraying a precursor solution onto a heated substrate. scispace.com This method is advantageous due to its simplicity, low cost, and suitability for large-area deposition. ijsr.net For the deposition of CdₓZn₁₋ₓO mixed oxide films, the precursor solution is typically prepared by dissolving salts like zinc diacetate dihydrate and cadmium chloride in distilled water or a mixture of methanol and deionized water. scispace.compsu.edu This solution is then atomized and sprayed onto a preheated glass substrate. scispace.com The substrate temperature is a critical parameter, often optimized around 400-450°C. scispace.comijsr.net The composition of the film can be controlled by varying the molar ratio of the precursors in the solution. scispace.com The resulting films are often oriented with a wurtzite structure, and their optical and electrical properties, such as the band gap, can be shifted by adjusting the cadmium content. scispace.compsu.edu

Spin Coating/Melt Methods utilizing Organometallic Precursors

A novel approach for depositing Cd₁₋ₓZnₓS (CZS) thin films involves a spin coating/melt method using organometallic precursors. nih.gov In this technique, a solution containing organometallic compounds such as cadmium ethylxanthate (B89882) and zinc ethylxanthate dissolved in a solvent like tetrahydrofuran (B95107) (THF) is spin-coated onto a substrate. nih.gov After the spin coating process, the substrate is heated, typically at a temperature around 250°C under an inert atmosphere (e.g., N₂), which causes the precursor film to melt and decompose, forming the final CZS thin film. nih.gov The thickness of the film can be controlled by adjusting the precursor concentration in the solution and the spin rate during coating. nih.gov This method has been shown to produce films with tunable band gaps and resistivity that varies with the zinc content, demonstrating its potential for creating window layers for photovoltaic applications. nih.gov

Comparison of Deposition Rate and Coverage for Various Techniques

Chemical Bath Deposition (CBD) is known for its excellent step coverage even for thin films, meaning it can uniformly coat complex and uneven surfaces. diva-portal.org This is a major advantage for applications like buffer layers in solar cells. diva-portal.org However, the deposition rate is generally low, and the process can be slow, with deposition times often lasting 45 minutes or more. scirp.org The growth process involves an initial induction period, followed by film growth, which can eventually be overtaken by colloidal particle formation in the bath, limiting the usable deposition time. diva-portal.org

Spray Pyrolysis offers a significantly faster deposition rate compared to CBD. scispace.compsu.edu It is a simple and low-cost method suitable for large-scale production. However, achieving perfectly uniform film thickness and coverage can be more challenging than with CBD, as it depends on factors like spray rate, nozzle-to-substrate distance, and substrate temperature uniformity.

Thermal Evaporation , a physical vapor deposition (PVD) method, can achieve high deposition rates, with reports of up to 25 nm/hour for CdTe layers. dtic.mil It allows for the fabrication of a large number of uniform thin films in a single run, making it cost-effective for both research and production. nih.gov However, it is a line-of-sight technique, which can be a disadvantage for coating complex topographies compared to the conformal nature of CBD.

Close Spaced Sublimation (CSS) is another PVD technique known for its very high deposition rates, often measured in micrometers per minute (e.g., 0.05 to 0.19 µm/min for CdTe). mdpi.comscielo.br This makes it attractive for producing the thick absorber layers needed in some solar cells. The deposition rate is highly sensitive to the source preparation and temperature control. scielo.br

Spin Coating is a rapid technique for producing thin films from a solution. The film thickness is readily controlled by the solution's viscosity and the spin speed. nih.gov While it provides good uniformity on flat substrates, it is generally limited to this type of substrate and may not be suitable for large-area or industrial-scale continuous production compared to spray pyrolysis or CBD.

Table 3: Comparison of Thin Film Deposition Techniques

Technique Typical Deposition Rate Coverage/Uniformity Key Advantages Key Disadvantages Source(s)
Chemical Bath Deposition (CBD) Low Excellent, good step coverage Low cost, low temperature, large area Slow process, potential for solution waste atlantis-press.comdiva-portal.org
Spray Pyrolysis High Good, but can be variable Low cost, fast, simple apparatus Control of uniformity can be challenging scispace.compsu.edu
Thermal Evaporation Moderate to High (e.g., ~25 nm/hr) Good uniformity on flat surfaces Cost-effective, good for batch production Line-of-sight deposition dtic.milnih.gov
Close Spaced Sublimation (CSS) Very High (e.g., >0.05 µm/min) Good, produces large grains High deposition rates, simple process Sensitive to source preparation mdpi.comscielo.br

| Spin Coating | Rapid (process time) | Excellent on flat substrates | Precise thickness control, simple | Limited to flat substrates, not for large scale | nih.gov |

Bulk Crystal Growth Techniques for Cadmium-Zinc Compounds

The synthesis of high-quality bulk crystals of cadmium-zinc-based compounds is crucial for their application in various advanced technologies, particularly in radiation detection and optical devices. Several melt-growth and solution-based techniques have been developed and optimized to produce large, single-crystal ingots with high purity and structural perfection. This section details the prominent bulk crystal growth methodologies, including the Vertical Bridgman method and the Traveling Heater Method for Cadmium Zinc Telluride (CZT), and slow evaporation for water-soluble compounds like L-proline cadmium chloride.

Vertical Bridgman Method for Cadmium Zinc Telluride (CZT)

The Vertical Bridgman (VB) method is a widely adopted melt-growth technique for producing large bulk crystals of semiconductor materials, including Cadmium Zinc Telluride (CZT). rsc.org It is favored for its scalability and relatively high growth rates compared to other methods like the Traveling Heater Method (THM). rsc.orgosti.gov The process involves melting a polycrystalline charge in a vertically oriented crucible and then slowly lowering the crucible through a temperature gradient to induce directional solidification from one end to the other. researchgate.net

The VB method and its modifications, such as the High-Pressure Bridgman (HPB) and Electro-Dynamic Gradient (EDG) techniques, are capable of growing detector-grade material. researchgate.netosti.gov However, challenges remain, including the high vapor pressure of cadmium at the melting point of CZT (around 1115 °C), which can lead to stoichiometric deviations, and the segregation of zinc along the ingot. arxiv.orginoe.ro Controlling the thermal environment and the solid-liquid interface shape is critical to minimizing defects like twinning, dislocations, and tellurium inclusions. psu.edu

The initiation of crystal growth in the Vertical Bridgman method can be accomplished through either unseeded or seeded strategies.

Unseeded Growth: This is the more common approach for CZT, primarily due to the difficulties associated with seeding at the high temperatures required to superheat the melt. rsc.org In the unseeded method, solidification is initiated at the bottom of a conically tapered crucible, which is designed to promote the selection of a single dominant grain that propagates throughout the melt as the crucible is lowered. google.com While this method avoids the complexity of preparing and preserving a seed crystal, the initial part of the grown ingot is often polycrystalline before a single crystal emerges. rsc.org Both unseeded and seeded growth can be performed with total material charges of up to 400g in a closed-ampoule system with a controlled cadmium overpressure. nasa.gov

Seeded Growth: The use of a seed crystal of a predetermined orientation (e.g., CZT or CdTe) at the bottom of the crucible can, in principle, yield a single crystal with the desired orientation from the very beginning of the growth process. google.com This strategy is advantageous for producing large, oriented single crystals, which are essential for fabricating high-performance devices. inoe.ro However, the high temperatures needed to ensure the complete melting of the polycrystalline charge often cause the seed crystal to melt as well, posing a significant technical challenge. rsc.org Successful seeded growth of CZT has been difficult to achieve consistently in vertical Bridgman systems. wsu.edu An inverted growth reactor chamber has been proposed as a method applicable to both seeded and unseeded growth to reduce Te inclusions by allowing them to fall away from the growth interface. google.com

Growth StrategyDescriptionAdvantagesChallenges
Unseeded Growth is initiated by spontaneous nucleation at the tip of a tapered crucible.Simpler process; avoids seed melting issues. rsc.orgInitial section is often polycrystalline; less control over final crystal orientation. rsc.org
Seeded A single-crystal seed is placed at the bottom of the crucible to template the growth.Produces oriented single crystals from the start; higher yield of usable material. inoe.rogoogle.comHigh melt temperatures can destroy the seed; technically complex to implement. rsc.org

The shape of the solid-liquid interface during solidification is a critical factor that influences the quality of the resulting crystal. The ideal interface is generally considered to be flat or slightly convex towards the melt. psu.edu A convex interface helps to prevent defects and spurious grains that may nucleate at the crucible walls from propagating into the bulk of the crystal. psu.edu Conversely, a concave interface can focus impurities and defects toward the center of the ingot, leading to higher dislocation densities and twinning. psu.edu

Several factors and techniques are employed to control the interface shape:

Furnace Temperature Profile: The axial temperature gradient in the furnace is a primary determinant of the interface shape. researchgate.net Larger temperature gradients on the solid-phase side of the interface can promote a stable, convex interface, increasing the probability of growing single crystals. researching.cn Numerical simulations are often used to design furnace profiles that achieve the desired thermal conditions. psu.eduresearching.cn

Thermal Conductivity of Materials: The relative thermal conductivities of the melt, the solid crystal, and the crucible material play a significant role. researchgate.net The use of a highly thermally conductive ampoule support (e.g., graphite) can help remove the latent heat of solidification more efficiently, promoting a convex interface, particularly in the initial stages of growth. rsc.org

Melt Convection: Heat transfer in the CZT melt is dominated by convection. psu.edu This strong convective flow can radially homogenize the temperature in the melt, making it challenging to control the interface shape through furnace design alone. psu.edu

Baffles and Melt Covering: Introducing elements to manipulate heat transfer at the top of the melt has proven effective. Covering the melt with a material of higher thermal conductivity than the CZT melt itself, or using a submerged, rotating, bell-shaped baffle, can shield the interface from the furnace's hot zones and enforce a convex shape throughout the growth process. rsc.orgdoi.org The use of an insulating baffle is particularly beneficial for low-conductivity crystals like CZT. researchgate.net

Control MethodMechanismEffect on Interface Shape
Furnace Gradient Manipulates the axial heat flow across the interface.A larger gradient in the solid phase promotes a convex interface. researching.cn
Conductive Support Enhances axial heat removal from the solidifying crystal.Promotes a convex interface, especially during early growth. rsc.org
Melt Covering/Baffle Alters heat transfer at the top surface of the melt.Can maintain a convex interface throughout the entire crystal. rsc.orgdoi.org
Crucible Rotation Modifies melt flow dynamics near the interface.Can make the interface less convex but helps create a steady laminar flow. researchgate.net

Traveling Heater Method (THM) for CZT

The Traveling Heater Method (THM) is a solution-based growth technique that is considered one of the most successful methods for producing high-quality, detector-grade CZT crystals. arxiv.orginoe.ro Unlike the Vertical Bridgman method, which involves melting the entire charge, THM utilizes a molten solvent zone (typically tellurium-rich) that is passed through a solid polycrystalline source material (the feed). umn.edu As the narrow molten zone travels, it dissolves the feed material at its leading edge and precipitates a single crystal at the trailing edge. umn.edu

This method offers several key advantages over melt-growth techniques like Bridgman. The growth occurs at lower temperatures (due to the Te solvent), which significantly reduces the vapor pressure of cadmium, minimizes contamination from the crucible, and lowers defect densities. arxiv.orgresearchgate.net THM also allows for more uniform zinc distribution and a significant reduction in Te precipitates, which are detrimental to detector performance. arxiv.org However, a major drawback of THM is its very slow growth rate, typically on the order of millimeters per day, which is an order of magnitude slower than VB. osti.govumn.edu

The dynamics within the molten solvent zone are critical to the stability of the growth process and the quality of the final crystal. Optimization focuses on controlling heat and mass transfer to maintain a stable, flat, or slightly convex growth interface and to prevent constitutional supercooling, which can lead to morphological instability and the formation of inclusions. umn.edu

Key optimization strategies include:

Temperature Gradient: A large temperature gradient (e.g., 30-50 °C/cm) is often employed to transport the latent heat of crystallization away from the growth interface. arxiv.org However, a very large gradient can induce strong convection in the melt, potentially destabilizing the interface. Numerical modeling is crucial for determining the optimal temperature profile. functmaterials.org.ua

Crucible Rotation: Rotation of the ampoule is used to homogenize the melt and control the boundary layers at the solid-liquid interface. arxiv.org Techniques like the Accelerated Crucible Rotation Technique (ACRT), which involves varying the rotation speed, can be used to manipulate melt flows (such as Ekman and Taylor-Görtler flows) to enhance interface stability and reduce undercooling. researchgate.netosti.gov Studies have shown that low, constant rotation rates (e.g., 1.25-2.5 RPM) can be effective in weakening natural convection and achieving a convex interface. researchgate.netcolab.ws

Melt Zone Thickness: The thickness of the Te-rich solution layer is another critical parameter. Optimizing this thickness is essential for improving the structural homogeneity of the grown crystals and minimizing defects. functmaterials.org.ua

ParameterObjectiveMethod of ControlTypical Values/Findings
Growth Rate Maximize throughput while maintaining quality.Precision translation assembly.1-5 mm/day. inoe.ro
Temperature Gradient Stabilize the growth interface.Multi-zone furnace design.30-80 °C/cm. arxiv.org
Melt Convection Homogenize melt, reduce boundary layers.Ampoule rotation (constant or ACRT).Low constant rotation (e.g., 2.5 RPM for 2-inch crystal) is effective. researchgate.netcolab.ws
Interface Shape Prevent defect propagation.Control of temperature profile and rotation.A nearly flat or convex interface is desired. functmaterials.org.ua

Slow Evaporation from Aqueous Solutions for Single Crystal Growth (e.g., L-Proline Cadmium Chloride)

For compounds that are soluble in a suitable solvent, such as the semi-organic material L-proline cadmium chloride in water, the slow evaporation solution growth technique is a simple and effective method for producing single crystals at room temperature. rsc.orgresearchgate.net This method is particularly advantageous for materials that decompose at their melting point or undergo phase transitions that would preclude melt-growth techniques.

The process involves preparing a saturated or supersaturated solution of the compound at a constant temperature. The solvent is then allowed to evaporate slowly over a period of days or weeks. As the solvent evaporates, the concentration of the solute increases, eventually exceeding the supersaturation limit and leading to the nucleation and growth of crystals. rsc.orgscientific.net

The quality and size of the grown crystals depend on controlling several parameters, including the rate of evaporation, the purity of the starting materials and solvent, and the stability of the growth environment (e.g., temperature, absence of vibrations). rsc.org For instance, L-proline cadmium chloride monohydrate single crystals have been successfully synthesized and grown using double-distilled water as the solvent. rsc.org Doped crystals, such as zinc-doped L-proline cadmium chloride, can also be grown by adding a specific molar concentration of the dopant (e.g., zinc chloride) to the aqueous solution. scientific.netnih.gov

CompoundSolventGrowth MethodResulting Crystal Size (Example)Key Findings
L-proline cadmium chloride monohydrateDouble-distilled waterSlow evaporation at room temperatureNot specifiedSuccessfully synthesized orthorhombic, noncentrosymmetric crystals. rsc.org
20% Zinc-doped L-proline cadmium chlorideAqueous solutionSlow evaporation at room temperature47 x 14 x 3.7 mm³Successful growth of doped single crystals. scientific.net
40% Zinc-doped L-proline cadmium chlorideAqueous solutionSlow evaporation at room temperature36 x 9.5 x 4.2 mm³Successful growth of doped single crystals. scientific.net

Organometallic and Coordination Compound Synthesis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The synthesis of cadmium and zinc-containing MOFs often begins with the preparation of suitable precursors. These syntheses can be achieved through various methods, including hydrothermal, solvothermal, mechanochemical, and microwave-assisted techniques. researchgate.netirb.hrgoogle.comresearchgate.net

In a typical solvothermal or hydrothermal synthesis, metal salts such as zinc nitrate or cadmium nitrate are dissolved in a solvent, often dimethylformamide (DMF), along with an organic linker like benzene-1,3-dicarboxylic acid or 5-aminoisophthalic acid. researchgate.netresearchgate.netmdpi.com The mixture is then heated, causing the components to self-assemble into the crystalline MOF structure. For instance, a Zn-based MOF was synthesized hydrothermally using zinc ions and benzene-1,3-dicarboxylic acid. researchgate.net Similarly, a zinc-doped cerium oxide nanocomposite was prepared by first synthesizing a zinc-doped UiO-66 type MOF precursor in DMF. mdpi.com

Microwave-assisted synthesis offers a rapid alternative to conventional heating, significantly reducing reaction times from hours or days to mere minutes. google.com This method involves heating the MOF precursors (e.g., a metal precursor and an organic ligand) in a microwave oven, which can yield high-quality, uniform crystals. google.com The size and shape of the resulting MOF crystals can be tailored by adjusting reaction conditions such as reactant concentration and microwave exposure time. google.com

Mechanochemical synthesis provides a solvent-free or low-solvent route. irb.hr In this method, solid-state reactivity is induced by grinding the metal salt (e.g., CdCl2) and the organic ligand (e.g., cyanoguanidine) together, either neat or with a small amount of liquid (liquid-assisted grinding). irb.hr The stoichiometry and dimensionality of the resulting framework can be controlled by the reaction conditions, such as the grinding intensity and the presence of thermal effects. irb.hr

Cadmium and zinc ions form stable complexes with a variety of nitrogen- and oxygen-donating ligands, including pyridyl amines and amino acids like histidine. The synthesis and characterization of these complexes are crucial for understanding their coordination chemistry and potential applications.

Pyridyl Amine Complexes: Complexes of zinc(II) and cadmium(II) have been synthesized with pyridine-derived Schiff base ligands and bis(2-pyridylmethyl)amine. researchgate.netacs.orgresearchgate.net For example, complexes with the formula [DEP(M)X2], where M is Zn(II) or Cd(II), X is a halide, and DEP is a pyridine-derived Schiff-base ligand, have been prepared. researchgate.net X-ray diffraction studies revealed different coordination geometries for the metals; the cadmium complex exhibits a distorted square pyramidal geometry, while the zinc complex adopts a trigonal bipyramidal geometry. researchgate.net Similarly, zinc and cadmium complexes with the tetradentate Schiff base ligand PytBrsalH, which contains mixed N, S, and O donor atoms, have been synthesized, resulting in tetrahedral geometry for zinc and octahedral-like geometry for cadmium. researchgate.net

Histidine Dimer Complexes: The interaction of zinc and cadmium with histidine is of significant biological interest. Gas-phase studies using infrared multiple photon dissociation (IRMPD) spectroscopy combined with quantum chemical calculations have elucidated the structures of metallated histidine dimers, M(His-H)(His)+, where M is Zn or Cd. nsf.govacs.org In these complexes, a deprotonated histidine ligand chelates the metal ion in a tridentate fashion via the amine nitrogen (Nα), the π-nitrogen of the imidazole (B134444) ring (Nπ), and the deprotonated carbonyl oxygen (CO−). nsf.govacs.org The second, intact histidine ligand often adopts a zwitterionic, salt-bridge bidetante motif, coordinating to the metal with both carboxylate oxygens. acs.org The metal-ligand bond distances are generally longer for the cadmium complexes compared to the zinc complexes, which is attributed to the larger ionic radius of Cd2+ (0.78 Å) versus Zn2+ (0.60 Å). nsf.gov Research on human erythrocytes has also shown that histidine stimulates the uptake of both cadmium and zinc, suggesting that cadmium-bis-histidine and zinc-bis-histidine complexes may compete for a common transport mechanism. nih.gov

The table below details the coordination characteristics of Cd and Zn with these specific ligands.

Metal IonLigandCoordination MotifGeometryReference(s)
Cd(II)Pyridine-derived Schiff base (DEP)[DEP(Cd)Br2]Distorted Square Pyramidal researchgate.net
Zn(II)Pyridine-derived Schiff base (DEP)[DEP(Zn)Cl2]Trigonal Bipyramidal researchgate.net
Cd(II)Tetradentate Schiff base (PytBrsalH)Octahedral-like coordination with N, S, O donors.Octahedral-like researchgate.net
Zn(II)Tetradentate Schiff base (PytBrsalH)Tetrahedral coordination with N, S, O donors.Tetrahedral researchgate.net
Cd(II)Histidine Dimer (His-H)(His)Deprotonated His: Tridentate [Nα, Nπ, CO−]. Intact His: Bidentate salt-bridge.--- nsf.govacs.org
Zn(II)Histidine Dimer (His-H)(His)Deprotonated His: Tridentate [Nα, Nπ, CO−]. Intact His: Bidentate salt-bridge.--- nsf.govacs.org

Structural Elucidation and Crystallographic Characterization

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary and powerful technique for the characterization of crystalline materials. It provides a wealth of information regarding phase identification, crystal structure, lattice parameters, crystallite size, and crystalline imperfections. mdpi.com

Cadmium-zinc alloys and their compounds can crystallize in several structures, with the specific phase depending on the composition and synthesis conditions.

Cadmium Zinc Telluride (CZT): At ambient conditions, Cadmium Zinc Telluride (Cd₁₋ₓZnₓTe or CZT) typically crystallizes in the cubic zinc blende structure. prosunsemi.com This structure consists of two interpenetrating face-centered cubic (FCC) lattices, one for the cations (Cd²⁺ and Zn²⁺) and the other for the anions (Te²⁻). prosunsemi.com Each cation is tetrahedrally coordinated to four tellurium anions, and vice versa. prosunsemi.com The space group for this configuration is F-43m. prosunsemi.com While the zinc blende structure is predominant, some II-VI semiconductors can adopt the hexagonal wurtzite structure. However, for CZT, the zinc blende form is more thermodynamically stable and commonly observed. prosunsemi.com Under high-pressure conditions, CZT can undergo phase transitions to other structures. prosunsemi.com In some instances, particularly in zinc-rich regions, an ordered phase with alternating Cd²⁺ and Zn²⁺ ions along the {111} planes has been observed. prosunsemi.com The growth of CZT thin films often results in a polycrystalline nature with a preferred orientation along the (111) direction. rsc.org For instance, CdZnTe₂ has been observed to have a chalcopyrite structure within the tetragonal I-42d space group. materialsproject.org

Cadmium Zinc Sulfide (B99878) (CdZnS): The crystalline structure of Cadmium Zinc Sulfide (Cd₁₋ₓZnₓS) can be either cubic (zinc blende) or hexagonal (wurtzite), depending on the synthesis method and the relative concentration of cadmium and zinc. annalsofrscb.roresearchgate.net For example, CdZnS nanoparticles synthesized via a chemical method have been shown to possess a zinc blende (cubic) structure with diffraction peaks corresponding to the (111), (220), and (311) lattice planes. annalsofrscb.rochalcogen.ro In other cases, such as thin films prepared by chemical bath deposition, a transformation from a cubic to a hexagonal wurtzite structure can occur upon annealing. adelekeuniversity.edu.ng The hexagonal phase is often the preferred structure in thin films, with a strong orientation along the (002) plane. researchgate.netcinvestav.mx

Cadmium Zinc Selenide (B1212193) (CdZnSe): Similar to CdZnS, Cadmium Zinc Selenide (Cd₁₋ₓZnₓSe) can exist in both cubic (zinc blende or sphalerite) and hexagonal (wurtzite) forms. researchgate.netcabidigitallibrary.org The pure binary compound Cadmium Selenide (CdSe) is known to have three crystalline forms: wurtzite (hexagonal), sphalerite (cubic), and a high-pressure rock-salt (cubic) structure. cabidigitallibrary.orgwikipedia.org The sphalerite structure of CdSe is unstable and transitions to the more stable wurtzite form with moderate heating. cabidigitallibrary.orgwikipedia.org For the ternary CdZnSe alloys, thin films prepared by electron beam evaporation have been shown to exhibit a hexagonal structure. stxavierstn.edu.in Theoretical studies also investigate the properties of CdZnSe in the cubic phase. scirp.org

The identification of these phases is achieved by comparing the positions and relative intensities of the diffraction peaks in the experimental XRD pattern with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). mdpi.comcambridge.org

The lattice parameters of cadmium-zinc alloys, which define the size and shape of the unit cell, are highly dependent on the composition. Vegard's law provides a useful empirical rule which states that the lattice parameters of a solid solution vary linearly with the concentration of the constituent elements. scielo.brfrontiersin.org

CdZnTe: The lattice constant of CdTe is approximately 6.481 Å to 6.4823 Å, while for ZnTe it is around 6.0500 Å to 6.104 Å. prosunsemi.comrsc.org As the concentration of zinc (x) in Cd₁₋ₓZnₓTe increases, the lattice constant decreases. prosunsemi.com This is due to the smaller ionic radius of Zn²⁺ compared to Cd²⁺. scielo.br This linear relationship between the lattice constant and composition generally follows Vegard's law. rsc.orgmpg.de For example, the lattice constant 'a' of cubic Cd₁₋ₓZnₓTe can be calculated using the lattice constants of the binary compounds CdTe and ZnTe. aip.org

CdZnS: In Cd₁₋ₓZnₓS alloys, the lattice parameters also tend to decrease as the zinc content increases. scielo.brsapub.org For hexagonal CdS, the lattice constants 'a' and 'c' are reported to be around 4.25 Å and 6.73 Å, respectively. sapub.org The substitution of smaller Zn²⁺ ions for larger Cd²⁺ ions leads to a contraction of the lattice, and this variation often adheres to Vegard's law. scielo.brscielo.brripublication.com However, some studies report slight deviations or bowing from this linear behavior. rsc.org

CdZnSe: For Cd₁₋ₓZnₓSe thin films with a hexagonal structure, both lattice parameters 'c' and 'a' decrease with an increasing zinc content. stxavierstn.edu.in This trend confirms the formation of a solid solution between CdSe and ZnSe and follows Vegard's law. stxavierstn.edu.in Theoretical calculations for cubic ZnₓCd₁₋ₓSe alloys also show a nearly linear variation of the lattice parameter with composition, with only a marginal bowing. scirp.org

The conformance to Vegard's law is a strong indicator that a true solid solution has been formed, with the constituent atoms being randomly distributed on the crystal lattice sites.

The average size of the coherently scattering crystalline domains, known as the crystallite size, can be estimated from the broadening of XRD peaks using the Scherrer equation. dergipark.org.trwikipedia.org The formula is given by:

D = (Kλ) / (β cosθ) wikipedia.org

Where:

D is the average crystallite size.

K is a dimensionless shape factor, typically around 0.9. wikipedia.org

λ is the X-ray wavelength. wikipedia.org

β is the full width at half maximum (FWHM) of the diffraction peak in radians. wikipedia.org

θ is the Bragg angle. wikipedia.org

It is important to note that the Scherrer equation provides a lower bound for the particle size, as other factors like microstrain can also contribute to peak broadening. wikipedia.org

Table 1: Crystallite Size of Various Cadmium;Zinc Compounds

Compound Synthesis Method Crystallite Size (nm) Reference
CdZnS Wet-chemical 2.61 niscpr.res.in
Co (3%):CdZnS Wet-chemical 2.57 niscpr.res.in
CdS SILAR 13.86 aaru.edu.jo
CdZnS SILAR 26.04 aaru.edu.jo
CdZnS Dip coating 8 researchgate.net
CdSe Chemical bath deposition 4 naturalspublishing.com
CdSe Chemical bath deposition 2.23 - 4.13 (annealed) frontiersin.org
CdSe Pulsed laser deposition 13.56 - 21.368 japer.in
CdZnS Microwave-assisted CBD Decreases with increasing Zn cinvestav.mx
CdZnS Close-space sublimation 17 - 89 (annealed) chalcogen.ro
Pure CdZnS - 1.38 chalcogen.ro
CdZnS + 10ml Clitoria ternatea - 1.48 chalcogen.ro
CdZnS + 20ml Clitoria ternatea - 1.47 chalcogen.ro
Un-doped CdZnS - 2.56 zenodo.org
Ni-doped CdZnS - 2.39 - 2.48 zenodo.org

This table is interactive. Click on the headers to sort the data.

Besides crystallite size, microstrain within the crystal lattice and the density of dislocations also contribute to the broadening of XRD peaks. Microstrain (ε) arises from lattice distortions and defects, while dislocation density (δ) represents the length of dislocation lines per unit volume.

These parameters can be calculated from the XRD data. For instance, dislocation density can be estimated using the formula δ = 1/D², where D is the crystallite size. chalcogen.ro Microstrain can be determined from the slope of a Williamson-Hall plot or similar methods. naturalspublishing.com

For example, in CdZnS thin films, it has been observed that as the crystallite size increases with annealing, the dislocation density and strain decrease, indicating an improvement in the crystalline quality of the films. chalcogen.ro In another study on CdZnS thin films, the dislocation density was calculated to be in the order of 10¹⁵ lines/m². aaru.edu.jo For CdSe thin films, a strain of 2 x 10⁻³ was calculated. naturalspublishing.com The strain in treated CdSe films was found to drop from 4.9 × 10⁻³ to 4.0 × 10⁻³. nih.gov

Table 2: Microstructural Parameters of this compound Compounds

Compound Parameter Value Reference
CdS Dislocation Density 5.2056 X 10¹⁵ m⁻² aaru.edu.jo
CdS Strain 0.7283 aaru.edu.jo
CdZnS Dislocation Density 1.4747 X 10¹⁵ m⁻² aaru.edu.jo
CdZnS Strain 0.2051 aaru.edu.jo
CdZnS Dislocation Density Decreases with annealing (40 to 1 x10⁻⁴ nm⁻²) chalcogen.ro
CdZnS Strain Decreases with annealing (20 to 4 x10⁻⁴) chalcogen.ro
CdZnS Dislocation Density Increases with increasing Zn cinvestav.mx
CdZnS Strain Increases with increasing Zn cinvestav.mx
CdZnS Dislocation Density Decreases with increasing thickness cinvestav.mx
CdZnS Strain Decreases with increasing thickness cinvestav.mx
CdZnTe Dislocation Density Minimum at 17500 mV growth voltage researchgate.net
CdZnTe Microstrain Minimum at 17500 mV growth voltage researchgate.net

This table is interactive. Click on the headers to sort the data.

While powder XRD is suitable for polycrystalline materials, single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a single crystal. This technique can elucidate complex molecular and supramolecular structures, including bond lengths, bond angles, and intermolecular interactions.

For instance, single-crystal XRD has been used to determine the chalcopyrite structure of CdZnTe₂. materialsproject.org In this structure, the Cd²⁺ and Zn²⁺ cations are bonded to four Te²⁻ anions, forming CdTe₄ and ZnTe₄ tetrahedra, respectively. materialsproject.org The Te²⁻ anion is, in turn, bonded to two Cd²⁺ and two Zn²⁺ cations. materialsproject.org The precise bond lengths determined were 2.83 Å for Cd-Te and 2.66 Å for Zn-Te. materialsproject.org This level of detail is crucial for understanding the electronic and optical properties of the material at a fundamental level.

Electron Microscopy Techniques

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide complementary information to XRD by directly visualizing the morphology, size, and microstructure of materials at the nanoscale.

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology of materials. In the context of cadmium-zinc compounds, SEM images have revealed that CdZnS nanoparticles can have a tightly packed surface morphology. chalcogen.ro For CdSe thin films, SEM analysis has shown that the surface is composed of spherically shaped grains. naturalspublishing.com In electrodeposited CdZnSe thin films, SEM micrographs show that small grains can agglomerate to form larger, more uniform grains, improving the surface homogeneity. iieta.org

Transmission Electron Microscopy (TEM): TEM and its high-resolution variant (HR-TEM) provide detailed information about the internal structure, crystallinity, and particle size distribution. HR-TEM can even resolve the lattice fringes of individual nanocrystals, confirming the crystalline phases identified by XRD. For CdZnS thin films, HR-TEM analysis has confirmed the presence of nanoparticles with different orientations. cinvestav.mx

By combining XRD with electron microscopy, a comprehensive understanding of the structural properties of cadmium-zinc compounds, from the atomic scale to the macroscopic level, can be achieved.

Transmission Electron Microscopy (TEM) for Nanostructure Morphology

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the nanostructure of materials, providing detailed information about their size, shape, and internal structure. azonano.com Studies on Cd;Zn based nanostructures, such as nanowires and nanoparticles, have utilized TEM to reveal their intricate morphologies.

For instance, TEM analysis of nanowires composed of Cadmium, Zinc, and Tellurium (Cd, Zn, Te) grown by molecular beam epitaxy on silicon substrates has been crucial in understanding their atomic structures and elemental distribution. bibliotekanauki.pl These investigations help determine whether the desired axial growth was achieved during the synthesis of complex heterostructures like ZnTe/(Cd,Zn)Te core/shell nanowires. bibliotekanauki.pl Similarly, TEM has been employed to study the structure and chemical composition of CdSe layers embedded in a ZnSe matrix, identifying two-dimensional Cd(x)Zn(1-x)Se layers containing islands with higher Cadmium concentrations. aps.org The technique has also been used to observe structural and configurational fluctuations in metal nanoparticles, providing insights into their real space structure. azonano.com

In the case of (CdO)x(ZnO)1–x nanoparticles, TEM images have shown that the morphology consists of dense, quasi-spherical, and agglomerated nanoparticles. researchgate.net Furthermore, TEM analysis of Cd-doped ZnO revealed hollow or disc-like nanostructures, with each hollow structure being composed of even smaller nanoparticles with average sizes of 3-6 nm. tsijournals.com

Key Findings from TEM Analysis:

Material SystemObserved NanostructureKey Morphological Features
ZnTe/(Cd,Zn)TeCore/shell nanowiresElucidation of axial growth mechanism. bibliotekanauki.pl
CdSe/ZnSe2D layers with islandsPresence of Cd-rich islands within a ZnSe matrix. aps.org
(CdO)x(ZnO)1–xNanoparticlesDense, quasi-spherical, and agglomerated morphology. researchgate.net
Cd-doped ZnOHollow/disc-like nanostructuresComposed of smaller nanoparticles (3-6 nm). tsijournals.com

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) for Surface and Microstructure Morphology

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are indispensable tools for examining the surface topography and microstructure of materials. bibliotekanauki.plmee-inc.comvpi2004.com These techniques provide valuable information about particle shape, size distribution, and surface features. neptjournal.com

In the study of Cd;Zn compounds, SEM analysis has been widely used. For example, SEM micrographs have confirmed the homogeneity of CdZnTe thin films. researchgate.net In another study, SEM was used to observe the spectacular changes in the morphology of zinc and CdS thin films deposited on a glass substrate, confirming a hexagonal shape for the molecules. ripublication.com FESEM analysis of Zn-doped CdS nanoparticles has shown the formation of uniform nanoparticles in the nano regime. ias.ac.in

The surface morphology of whisker crystals of tin, zinc, and cadmium has been observed using a scanning electron microscope, revealing that they are morphologically similar. hlinstruments.com FESEM is particularly advantageous for imaging very fine surface features due to its brighter electron source and smaller beam size, allowing for high-resolution imaging at low accelerating voltages. mee-inc.comvpi2004.com This capability is ideal for characterizing fine specimen features and the microstructure of materials like Cd;Zn compounds. mee-inc.com For instance, FESEM images of ZnO nanostructures have provided detailed information about their shapes and sizes, which are influenced by synthesis conditions. mdpi.com

Summary of SEM/FESEM Findings:

MaterialMicroscopy TechniqueObserved Morphology
CdZnTe Thin FilmsSEMHomogeneous films. researchgate.net
Zinc and CdS Thin FilmsSEMHexagonal molecular shape. ripublication.com
Zn-doped CdS NanoparticlesFESEMUniform nanoparticles. ias.ac.in
Tin, Zinc, and Cadmium WhiskersSEMMorphologically similar whisker crystals. hlinstruments.com

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, is a crucial set of techniques for confirming the structural properties of materials by probing their vibrational modes.

Raman Spectroscopy

Raman spectroscopy provides detailed information about the phonon modes in a material, which are sensitive to its crystal structure, composition, and strain. In the context of Cd;Zn compounds, Raman analysis has been instrumental in structural confirmation.

For CdZnTe thin films, Raman spectra have shown peaks that are a mixture of the fundamental modes of CdTe and ZnTe, indicating the formation of the alloy. researchgate.net The positions of these peaks are influenced by the composition (the 'x' value in Cd(1-x)Zn(x)Te), with a blue shift observed in CdTe-like peaks as the zinc content increases. researchgate.net The absence of peaks corresponding to bulk CdTe and ZnTe can indicate that no phase segregation has occurred. researchgate.net

In studies of CdTe/ZnTe quantum dot structures, Raman measurements have confirmed the presence of the CdTe quantum dot layer by identifying the longitudinal optical (LO) phonon mode of CdTe at around 160 cm⁻¹. icm.edu.pl Similarly, for Cd(1-x)Zn(x)S thin films, Raman spectra exhibit vibrational modes associated with the longitudinal optical mode and its overtones, confirming the structure of the ternary compound. researchgate.net A blue shift in the primary LO peak position with increasing zinc content is also observed in Zn-doped CdS nanoparticles, which is attributed to the incorporation of zinc atoms into the CdS lattice. ias.ac.in

Characteristic Raman Peaks for Cd;Zn Compounds:

CompoundPeak Wavenumber (cm⁻¹)AssignmentReference
CdZnTe139CdTe-like TO phonon researchgate.net
CdZnTe160CdTe-like LO phonon researchgate.net
CdTe QD in ZnTe160LO CdTe phonon icm.edu.pl
ZnTe210LO phonon icm.edu.pl
Zn-doped CdS~300-3121st Order LO phonon ias.ac.in

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and confirm the chemical bonding within a material. neptjournal.com It operates by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. semanticscholar.org

In the study of Cd;Zn compounds, FTIR has been used to confirm the formation of the desired material and to probe the coordination environment. For Cd(x)Zn(1-x)Mg(0.25)Fe(1.75)O(4) spinel ferrites, FTIR spectra confirm the spinel structure by showing characteristic bands related to the interatomic vibrations of metal-oxygen (M-O) bonds in tetrahedral and octahedral sites. researchgate.net Similarly, in the synthesis of Cd(0.4)Zn(0.6)S nanoparticles, FTIR spectroscopy was used to reveal the physicochemical interactions of the reactants. researchgate.net

FTIR analysis of zinc-doped cadmium oxide (CdO) nanoparticles has affirmed the presence of the expected functional groups. researchgate.net In studies involving metallothioneins, FTIR, in conjunction with Raman spectroscopy, has been used to determine the secondary structure elements and the coordination environments of zinc and cadmium binding sites. nih.gov For Zn(0.75)Cd(0.25)S alloys, characteristic bands in the FTIR spectrum indicate the presence of Cd-S and C-S bonds. researchgate.net

Key FTIR Bands in Cd;Zn Compounds:

Compound SystemWavenumber (cm⁻¹)Bond/Group AssignmentReference
Zn(0.75)Cd(0.25)S549Cd-S bond researchgate.net
Zn(0.75)Cd(0.25)S591-CS₂ wagging (Cd-S stretching) researchgate.net
CdZnS635-634Zn-S interaction researchgate.net

Elemental and Compositional Analysis

Determining the elemental and compositional makeup of a material is crucial for understanding its properties and ensuring it meets the desired specifications.

Energy Dispersive X-ray Spectroscopy (EDX/EDS)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with scanning electron microscopy (SEM), used for the elemental analysis of a sample. wikipedia.orgsemtechsolutions.com It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org EDS can provide both qualitative and quantitative information about the elemental composition of a material. rockymountainlabs.com

In the characterization of Cd;Zn compounds, EDS is routinely used to confirm the presence and determine the relative amounts of the constituent elements. For instance, in Cd-doped ZnO nanostructures, EDS analysis confirmed the presence of cadmium. tsijournals.com Similarly, for CdV/ZnV nanoparticles, EDS analysis endorsed the presence of cadmium, zinc, vanadium, and oxygen, with no other elements observed, indicating the purity of the sample. mdpi.com

Quantitative analysis using EDS can determine the atomic percentages of the elements. In one study of Cd(0.4)Zn(0.6)S nanoparticles, the atomic percentages of cadmium, zinc, and sulfur were found to be 3.7%, 5.5%, and 8.5%, respectively. researchgate.net For Zn-doped CdS thin films, EDS spectra confirmed the presence of Cd, Zn, and S, and the stoichiometry could be determined. researchgate.net For example, in two different samples, the Cd:Zn:S ratios were found to be 53:41:5 and 82:17:1. researchgate.net This compositional information is vital for correlating the material's structure with its observed properties.

Example of EDS Compositional Analysis:

MaterialElementAtomic % (Sample 1)Atomic % (Sample 2)Reference
CdZnSCd53.0%82.0% researchgate.net
Zn41.0%17.0% researchgate.net
S5.0%1.0% researchgate.net
CdV/ZnVCd7.06%- mdpi.com
Zn14.72%- mdpi.com
V20.65%- mdpi.com
O57.57%- mdpi.com

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a powerful surface-sensitive technique used to determine the elemental composition and, in some cases, the chemical state of elements within the top few nanometers of a material's surface. rockymountainlabs.com The technique involves bombarding the sample with a primary electron beam, which causes the emission of Auger electrons with kinetic energies characteristic of the elements present. rockymountainlabs.com

In the context of cadmium-zinc materials, AES is frequently utilized to verify alloy compositions and analyze the distribution of elements on the surface. rockymountainlabs.com For instance, AES has been successfully employed to determine the Cd/Zn ratio in Cadmium Zinc Sulfide (CdZnS) and Cadmium Zinc Telluride (CdZnTe) thin films. osti.govresearchgate.net This is crucial for tailoring the material's properties, such as the band gap in semiconductor applications.

Studies on the pure solid elements provide foundational data for interpreting the spectra of their alloys. High-resolution M4,5N4,5N4,5 Auger spectra of solid cadmium show a significant energy shift of 12.2 ± 0.5 eV compared to cadmium vapor, with the natural line width broadening from 0.32 eV in the vapor phase to 0.79 eV in the solid state. researchgate.net This broadening in the solid state is indicative of the interactions within the crystal lattice. Similarly, high-resolution L2,3M4,5M4,5 spectra have been measured for zinc. researchgate.net This fundamental understanding of the individual components' Auger spectra aids in the deconvolution and interpretation of the more complex spectra obtained from Cd-Zn alloys.

The primary applications of AES in the study of Cadmium-Zinc compounds include:

Surface Composition Verification : Confirming the elemental makeup of alloys and identifying any surface segregation or deviation from the intended stoichiometry. rockymountainlabs.com

Elemental Mapping : Providing detailed maps of the distribution and concentration of cadmium and zinc on a material's surface. rockymountainlabs.com

Corrosion Analysis : Studying oxidation and other corrosion processes by detecting elemental changes and the presence of contaminants like oxygen on the surface. rockymountainlabs.com

Table 1: AES Spectral Data for Cadmium

ParameterCadmium VaporSolid Cadmium
Measured SpectrumM4,5N4,5N4,5M4,5N4,5N4,5
Natural Line Width (FWHM)0.32 ± 0.05 eV0.79 ± 0.08 eV
Energy Shift (Vapor to Solid)12.2 ± 0.5 eV

Data derived from high-resolution Auger electron spectra. researchgate.net

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a highly sensitive analytical technique used for the quantitative determination of trace and major elements in a sample. epa.gov The sample, typically in a liquid form, is introduced into an argon plasma, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. epa.gov

This method is widely applicable for the analysis of cadmium and zinc in various matrices, including water, leachates, and digests of solid materials. vito.be For solid samples like Cd-Zn alloys or compounds, an acid digestion step is required to bring the material into solution before analysis. epa.gov ICP-AES has been successfully applied to the determination of cadmium content in zinc-base materials. researchgate.net An improved electrothermal vaporization (ETV) system coupled with ICP-AES achieved a detection limit for cadmium of 0.2 ng/mL at the Cd I 214.43 nm line, with a linear dynamic range from 10 to 10000 ng/mL. researchgate.net

A comparison between ICP-AES and graphite (B72142) furnace atomic absorption spectrometry (AAGF) for the analysis of cadmium and zinc in precipitation samples found that both methods are effective, though AAGF showed better precision at concentrations below 10 micrograms per liter. usgs.gov Nevertheless, ICP-AES remains a robust and common method for multielemental analysis in studies involving cadmium-zinc materials. vito.becgsjournals.com

Table 2: ICP-AES Analytical Wavelengths and Detection Limits

ElementSymbolRecommended Wavelength (nm)Estimated Detection Limit (µg/L)
CadmiumCd226.5022
214.4391
ZincZn213.8572
206.2006

Data represents recommended wavelengths and estimated instrumental detection limits in clean aqueous matrices. epa.gov The detection limit for Cd can be improved to 0.2 µg/L (0.2 ng/mL) using specialized ETV-ICP-AES methods. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative information about the elemental composition and, crucially, the chemical (oxidation) state of elements on a material's surface. thermofisher.com The method works by irradiating a sample with monochromatic X-rays, causing the emission of core-level electrons. The binding energy of these photoelectrons is measured, which is unique to each element and sensitive to its chemical environment. thermofisher.com

XPS is extensively used in the characterization of cadmium-zinc compounds to determine surface composition and the valence states of the constituent elements. nih.gov For example, in the analysis of (CdO)x(ZnO)1-x nanoparticles, XPS confirmed the presence of Cd and Zn and was used to study their surface chemistry. nih.govresearchgate.net Similarly, XPS analysis of gadolinium-doped zinc telluride (ZnTe:Gd) allowed for the identification of chemical states, revealing that zinc was present as both ZnTe and ZnO. spectroscopyonline.com The Zn 2p3/2 peak for ZnTe was observed at a binding energy of 1022.0 eV, while for ZnO it was at 1021.3 eV. spectroscopyonline.com

When analyzing cadmium, the Cd 3d region shows well-separated spin-orbit components. thermofisher.com While the binding energy shifts for different cadmium compounds (like oxides or sulfides) compared to the pure metal can be small, making chemical state differentiation challenging with the 3d peak alone, the X-ray-induced Cd MNN Auger peaks, which can also be collected during an XPS experiment, show larger chemical shifts and can be used to aid in positive chemical state identification. thermofisher.com In the study of complex core-shell structures such as CdSe/CdS/ZnS quantum dots, XPS has been instrumental in characterizing the elemental distribution across the nanoparticle layers. nih.gov

Table 3: XPS Binding Energies for Selected Cadmium and Zinc Compounds

CompoundElementPhotoelectron LineBinding Energy (eV)Reference
Cadmium MetalCd3d₅/₂404.9 thermofisher.com
Cadmium Oxide (CdO)Cd3d₅/₂404.2 thermofisher.com
Zinc Telluride (ZnTe)Zn2p₃/₂1022.0 spectroscopyonline.com
Zinc Oxide (ZnO)Zn2p₃/₂1021.3 spectroscopyonline.com

Binding energies are reference values and can vary slightly based on instrument calibration and sample characteristics.

Theoretical and Computational Chemistry of Cadmium Zinc Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of Cd-Zn based materials, from molecular complexes to bulk alloys and nanostructures.

DFT calculations are instrumental in predicting and refining the geometric structures of Cd-Zn compounds. By minimizing the total energy of a system, researchers can determine stable atomic arrangements in both crystalline and molecular forms.

For instance, the molecular geometries of various cadmium and zinc complexes have been optimized using DFT with specific functionals and basis sets, such as B3LYP with LANL2DZ for the metal atoms. researchgate.net The accuracy of these optimized structures is often confirmed by the absence of negative frequencies in vibrational analysis, ensuring a true local minimum on the potential energy surface has been found. researchgate.net In the study of coordination polyesters, DFT modeling has been used to predict the most stable three-dimensional networks, revealing that Zn(II) and Cd(II) favor different coordination environments. gatech.edu

In the realm of nanoclusters, geometry optimization is crucial for understanding their growth and stability. Studies on cadmium telluride (CdTe) and cadmium zinc telluride (Cd(n-m)ZnmTen) clusters have employed plane-wave-based DFT to allow structures to fully relax, identifying the most stable isomers. mu.edu.etmu.edu.et For example, while small clusters may favor planar geometries, three-dimensional structures become more stable as cluster size increases, with Cd4Te4 being a notable example. mu.edu.etmu.edu.et Similarly, molecular statics energy minimization simulations, a method related to DFT, have been used to calculate the relaxed geometries of various Zn, ZnTe, and CdZn clusters. aps.org For more complex systems, such as divalent cobalt, nickel, zinc, and cadmium complexes with mixed ligands, single-crystal X-ray crystallography provides experimental validation for the computationally predicted structures. nih.gov

The following table summarizes selected optimized structural parameters for Cd-Zn systems from DFT calculations.

SystemDFT Functional/Basis SetKey Structural Findings
Cd/Zn Complexes B3LYP / LANL2DZ, 6-311+G(d,p)Optimized ground-state geometric arrangement confirmed by frequency analysis. researchgate.net
Zn(II)/Cd(II)-Polyesters Not SpecifiedZn(II) favors 4-fold coordination; Cd(II) prefers 6-fold coordination in 2D or 3D networks. gatech.edu
Cd(n-m)ZnmTen Clusters LDA / PWSCFPlanar structures for small sizes; 3D structure found at Cd4Te4. mu.edu.etmu.edu.et
ZnTBP/CdTBP Complexes PBE0 / def2-TZVPZnTBP and CdTBP possess D4h symmetry. mdpi.com
CdZn Clusters Not Specified (BOP potential fitted to DFT)Relaxed bonding geometries calculated via energy minimization. aps.org

This table is generated based on data from the text and is for illustrative purposes.

The electronic structure of a material, which dictates its electrical and optical properties, is effectively analyzed using DFT. The total density of states (TDOS) and partial density of states (PDOS) are key outputs that describe the distribution of electronic states at different energy levels and the contribution of specific atomic orbitals, respectively.

In Cd-doped ZnO nanosheets, DFT calculations have shown that both pure and doped systems are direct band gap semiconductors. tandfonline.com The introduction of cadmium pulls the conduction band down, decreasing the energy band gap from 1.70 eV in pure ZnO to 1.50 eV in the doped nanosheet. tandfonline.com The TDOS analysis confirms this shift, while the PDOS reveals that the valence band maximum is primarily a hybridization of Zn/Cd 'd' orbitals and O 'p' orbitals. tandfonline.com

The table below presents findings from electronic structure analyses of various Cd-Zn systems.

SystemKey Electronic PropertiesMethod of Analysis
Cd-doped ZnO Nanosheet Direct band gap decreases from 1.70 eV to 1.50 eV upon doping. tandfonline.comTDOS and PDOS via FP-LAPW method (GGA). tandfonline.com
CdxZn1-xSe Alloys Direct bandgap behavior; the gap decreases as Cd concentration increases. frontiersin.orgTDOS and PDOS analysis. frontiersin.orgfrontiersin.org
Cd(n-m)ZnmTen Clusters HOMO levels localized on Te atoms; LUMO levels on Cd and Zn atoms. mu.edu.etHOMO-LUMO gap analysis, partial charge density distribution. mu.edu.et
zb-CdS Valence and conduction bands formed by hybridization of cadmium orbitals. arxiv.orgTotal and partial density of states calculations. arxiv.org

This table is generated based on data from the text and is for illustrative purposes.

DFT simulations provide deep insights into the nature of chemical bonds and preferred coordination environments in Cd-Zn systems. By analyzing electron density distributions and bond order, researchers can characterize the covalent and ionic nature of interactions.

In coordination complexes, DFT is used to elucidate the geometry and nature of metal-ligand bonds. For example, in acridine-based sensors, DFT calculations combined with Natural Bond Orbital (NBO) analysis have been used to study the coordination of Zn2+ and Cd2+ ions, revealing a trigonal bipyramidal geometry where the metal ion is bound to three nitrogen atoms. rsc.org Studies on Zn(II) and Cd(II) complexes with various pyridine (B92270) ligands show that Zn(II) can adopt a distorted tetrahedral coordination, while the larger Cd(II) ion can be hexa-coordinated. mdpi.com

Computational studies of Cd(II)- and Zn(II)-coordination polyesters have identified distinct coordination motifs. gatech.edu It was observed that Zn atoms typically exist in a 4-fold coordination environment, while Cd atoms show a preference for a 6-fold environment, linking carboxylate groups to form 2D or 3D networks. gatech.edu For Cd-Zn-Te systems, analytical bond-order potentials (BOP), which are parameterized using DFT data, are developed to simulate bonding in various environments, from small clusters to bulk lattices, and are validated by comparing calculated cohesive energies and bond geometries with DFT results. aps.orgnist.gov These potentials effectively capture property trends across multiple phases and configurations. nist.gov

The formation and stability of small atomic clusters are critical precursors to bulk material properties and are extensively studied using computational methods. DFT calculations can predict the most stable isomers of a given cluster size by comparing their binding energies.

Theoretical studies on anionic clusters of zinc and cadmium (Y2-3, where Y = Zn, Cd) have shown that triangular geometries are more stable than linear ones. worldscientific.com The stability of these clusters when complexed with alkali metal cations (Li+, Na+, K+) has also been investigated, with results indicating that the covalent contribution to the bonding increases from K+ to Li+. worldscientific.com

In studies of Cd(n-m)ZnmTen clusters, it has been found that the binding energy generally increases with both the cluster size and the level of zinc doping, indicating that the zinc-doped clusters are more stable than their undoped counterparts. mu.edu.etmu.edu.et Furthermore, specific cluster sizes can exhibit special stability, acting as building blocks in the growth of larger structures. mu.edu.etmu.edu.et For bimetallic oxide clusters like (Zn1-xCdxO)n, DFT calculations of solution energies for different structural types (e.g., rings, cuboids) help determine the most stable configurations at various compositions. For n=4, ring structures are found to be significantly more stable. acs.org Investigations into doping larger nanostructures, such as the Au32 "golden fullerene," with Zn and Cd atoms also rely on DFT to assess stability, finding that stable doped clusters can indeed be formed. figshare.comacs.org

Thermodynamic Modeling and Simulation of Phase Diagrams

Thermodynamic modeling is essential for constructing phase diagrams, which are graphical representations of the stable phases of a material system at different temperatures, pressures, and compositions. These diagrams are crucial for materials processing and alloy design.

The CALPHAD (CALculation of PHAse Diagrams) technique is a powerful approach that combines thermodynamic models with experimental data to produce self-consistent thermodynamic descriptions of multicomponent systems. capes.gov.br This method has been applied to the Cd-Sb-Zn ternary system, where solution phases like the liquid are modeled using the Redlich-Kister equation, and intermetallic compounds are treated as stoichiometric or described by sublattice models. capes.gov.br Similar CALPHAD assessments have been performed for the As-Cd-Zn system, where the Modified Quasichemical Model was used for the liquid phase to account for short-range ordering. polymtl.ca

First-principles calculations can also be used to predict phase diagrams directly. For the heterostructural alloy system of (Cd1-xZnx)3As2, first-principles calculations combined with Monte Carlo simulations have been used to predict the phase diagram, overcoming the limitations of simpler models and providing predictions of solubility limits. aps.org

The liquid phase of metallic alloys often exhibits non-ideal behavior due to short-range ordering or the formation of associates (short-lived chemical species). Associated solution models are a class of thermodynamic models that explicitly account for the formation of these associates in the liquid solution.

This approach has been successfully used to model the liquid phase in the complex Hg-Cd-Zn-Te quaternary system. marquette.edumarquette.edu In this model, the liquid is treated as a solution of individual atoms (Hg, Cd, Zn, Te) and associated species (e.g., HgTe, CdTe, ZnTe). marquette.edu The interactions between all these species are then described using a polynomial expansion of the Gibbs energy. marquette.edu This provides a reliable method for fitting diverse experimental data and calculating pressure-temperature-composition relationships. marquette.edu

For the binary Cd-Zn system, various models have been employed to describe the liquid phase. A statistical model based on the quasi-chemical approximation has been used to examine mixing behavior and compute thermodynamic properties like the free energy and heat of mixing at 800 K. researchgate.net This study revealed that the Cd-Zn liquid alloy system is a segregating system. researchgate.net Other work has utilized a simple statistical model based on a grand partition function to study the structural behavior of molten Cd-Zn alloys. nepjol.info While simpler polynomial models like the Redlich-Kister equation are also used to fit the excess Gibbs energy of the liquid phase, advanced models like the associated solution and modified quasichemical models provide a more physical description of liquids with strong chemical interactions. polymtl.cakab.ac.ug

Quasiregular Solution Models for Solid Phases

In the thermodynamic modeling of cadmium-zinc (Cd-Zn) containing systems, particularly in the solid phase, the quasiregular solution model is frequently employed. This model is a step beyond the ideal solution model, accounting for non-ideal interactions between the constituent atoms. It assumes that the enthalpy of mixing is not zero and is dependent on the composition, while the entropy of mixing is still considered ideal.

The model is particularly useful for describing the behavior of pseudobinary and ternary solid solutions, such as those found in the Cadmium-Zinc-Tellurium (Cd-Zn-Te) system. marquette.edumarquette.eduresearchgate.net In the analysis of the CdTe-ZnTe solid solution, which is a critical component of the broader Cd-Zn-Te system, a quasiregular model is used to characterize the mixing of the thermodynamic components HgTe(s), CdTe(s), and ZnTe(s). marquette.edu The interaction parameters for this model are determined by fitting the model to a wide array of experimental phase diagram data and thermodynamic measurements to ensure self-consistency. marquette.edumarquette.edu

Research on the CdTe-ZnTe solid solution has utilized best-fit quasi-regular interaction parameters to approximate the Gibbs energy of formation of ZnTe within the Cd₀.₈₀Zn₀.₂₀Te solid solution. nasa.gov This approach allows for the calculation of thermodynamic properties and phase equilibria. researchgate.net The model's utility is demonstrated in its ability to predict features of quaternary phase diagrams, such as the Hg-Cd-Zn-Te system, after the model parameters have been fixed by fitting them to the data of the constituent binary and ternary subsystems. marquette.eduscispace.com

The underlying physical chemistry that necessitates such models stems from the anomalous behavior of both zinc and cadmium. diva-portal.org These elements exhibit a distorted hexagonal close-packed (hcp) structure with a c/a axial ratio significantly higher than the ideal value. This is attributed to electronic effects that stabilize the hcp phase, particularly at zinc-rich compositions. diva-portal.org This inherent anomaly influences the interaction energies within their alloys, making simple ideal solution models inadequate and requiring the application of more sophisticated approaches like the quasiregular solution model.

A key parameter in the quasiregular solution model is the interaction parameter, which quantifies the deviation from ideal behavior. For the CdTe-ZnTe system, these parameters are crucial for accurately representing the miscibility gap that occurs at low temperatures. researchgate.net

Table 1: Critical Decomposition Parameters for Telluride Solid Solutions

System Critical Temperature (K) Critical Concentration (mole fraction of zinc)
CdTe-ZnTe 407 0.38
HgTe-ZnTe 558 0.33

Data sourced from experimental thermodynamic property analysis. researchgate.net

Gibbs Energy of Formation and Enthalpy Calculations

The thermodynamic stability and alloying behavior of the Cadmium-Zinc system are fundamentally described by the Gibbs energy of formation (or mixing) and the enthalpy of formation (or mixing). These properties have been investigated through both experimental calorimetry and computational models.

For the liquid Cd-Zn alloy, the Gibbs free energy of mixing (GM) is found to be symmetric around the equiatomic composition (c = 0.5), indicating a regular behavior in this regard. core.ac.uk However, the system exhibits positive deviations from Raoult's law, which corresponds to an endothermic heat of mixing (HM > 0). core.ac.uk This positive enthalpy of mixing is characteristic of systems that tend towards segregation rather than ordering. researchgate.netnepjol.info Theoretical studies using a complex formation model suggest that the Cd-Zn alloy is a weakly interacting system, which is consistent with the small number of chemical complexes formed in the liquid state. core.ac.uk This is reasonable as both constituent elements belong to the same group in the periodic table and share similar physical and chemical properties. core.ac.uk

Calculations for liquid Cd-Zn alloys at 800 K show that the interchange or ordering energy (ω) is positive and temperature-dependent. researchgate.netnepjol.info This parameter is used to compute thermodynamic functions like the Gibbs energy of mixing, heat of mixing, and entropy of mixing. The computed values generally show good agreement with experimental data. researchgate.net

Table 2: Calculated Thermodynamic Properties of Liquid Cd-Zn Alloy at 800 K

Mole Fraction of Cd Gibbs Energy of Mixing (GM) (kJ/mol) Enthalpy of Mixing (HM) (kJ/mol) Entropy of Mixing (SM) (J/mol·K)
0.1 -1.58 0.85 3.04
0.2 -2.48 1.51 4.99
0.3 -3.05 1.98 6.29
0.4 -3.39 2.27 7.08
0.5 -3.51 2.38 7.36
0.6 -3.39 2.27 7.08
0.7 -3.05 1.98 6.29
0.8 -2.48 1.51 4.99
0.9 -1.58 0.85 3.04

Data derived from computational models presented in literature. core.ac.uk

For solid intermetallic compounds in related systems, such as the As-Cd-Zn system, the CALPHAD (Calculation of Phase Diagrams) approach is used. researchgate.net This methodology involves developing a thermodynamic database from experimental data on phase equilibria and thermochemical properties. The Gibbs energy of solid phases is often described using the Compound Energy Formalism, while the liquid phase is modeled using approaches like the Modified Quasichemical Model to account for short-range ordering. researchgate.net The enthalpy of formation of intermediate compounds in the As-Cd and As-Zn systems has been calculated and shows that the formation of these compounds is an exothermic process. researchgate.net High-temperature calorimetry has also been employed to measure the enthalpies of formation of multi-component liquid alloys containing cadmium and zinc, providing essential data for validating thermodynamic models. edpsciences.org

Modeling of Crystal Growth Dynamics

Heat and Species Transport Simulations

Simulations of heat and species transport are fundamental to understanding crystal growth from the melt or solution. These models solve the governing equations for heat and mass transfer to predict the temperature distribution and compositional fields within the growth system. researchgate.net

In the context of CZT growth by the vertical Bridgman method, comprehensive computer models like the Multi-zone Adaptive Scheme for Transport and Phase-change Processes (MASTRAP) are used. osti.gov These simulations account for heat transfer through the different components of the furnace and the multiphase (solid, liquid, gas) crystal system, convection within the molten material, and the dynamics of the solid-liquid interface. osti.gov The goal is to optimize the thermal profile to achieve stable growth and minimize thermo-mechanical stress, which can lead to dislocations and other defects in the grown crystal. osti.govresearchgate.net

For the Traveling Heater Method (THM), models are developed to simulate the time-dependent heat and mass transfer processes. researchgate.net These simulations often use ternary phase diagrams (e.g., Cd-Zn-Te) to accurately represent the solution zone, which might be composed of CdTe and ZnTe molecules dissolved in a tellurium-rich solvent. researchgate.net The transport of these species to the growth interface is a key factor controlling the growth rate and the homogeneity of the final crystal. mdpi.com The diffusion of components in the liquid phase is a critical aspect, and simulations help in understanding how different growth parameters affect the solute distribution near the interface. researchgate.net

Table 3: Key Transport Phenomena in Crystal Growth Models

Phenomenon Description Relevance to Cd-Zn Systems
Heat Conduction Transfer of heat through the solid crystal, melt, and furnace components. Determines the temperature gradients, which drive solidification and influence defect formation. osti.gov
Convection Heat and mass transport due to fluid motion in the melt. Affects the shape of the growth interface and the distribution of zinc and other solutes. osti.govresearchgate.net
Radiation Heat transfer through electromagnetic waves, significant at high growth temperatures. Important for accurately modeling the thermal balance at the crystal surfaces. researchgate.net
Species Diffusion Transport of Cd, Zn, and Te atoms/molecules through the melt to the growth interface. Controls the growth rate and the compositional uniformity of the CZT crystal. researchgate.net

This table synthesizes fundamental concepts from crystal growth transport modeling. osti.govresearchgate.netresearchgate.net

Fluid Flow Dynamics in Melt Zones

Fluid flow, or convection, in the molten zone is a critical factor that significantly influences the crystal growth process. This flow can be driven by buoyancy (due to thermal and solutal gradients) and surface tension gradients (Marangoni convection). researchgate.netnasa.gov Computational Fluid Dynamics (CFD) is the primary tool used to simulate these complex flow patterns. inl.govdiva-portal.org

In vertical growth configurations like the Bridgman method for CZT, buoyant convection in the melt can lead to instabilities and compositional variations (striations) in the crystal. osti.gov Simulations help in designing furnace temperature profiles and growth rates that minimize detrimental convective effects.

In the Traveling Heater Method (THM), the fluid flow within the small liquid zone is particularly complex and crucial. researchgate.net Simulations have shown that the interaction between strong buoyant flows and stabilizing thermal gradients can lead to the formation of intricate flow structures. researchgate.net These flows directly impact the transport of tellurium and zinc to the growth interface. In some cases, flow stagnation and reversal can occur, leading to the accumulation of certain species and potentially causing constitutional supercooling, which can destabilize the growth front. researchgate.net Understanding and controlling these fluid dynamics are essential for maintaining a stable, planar growth interface and producing high-quality, homogeneous crystals. mdpi.com The Reynolds number of the flow is a key parameter, and for many crystal growth melts, the flow is in the laminar regime. diva-portal.org

Interfacial Dissolution and Growth Simulations

The dynamics at the boundary between the liquid and solid phases are of paramount importance in crystal growth. Simulations in this area focus on the microscopic processes of atoms or molecules attaching to (growth) or detaching from (dissolution) the crystal lattice.

In the Traveling Heater Method (THM), there are two active interfaces: a dissolution interface where the polycrystalline feed material melts into the solvent, and a growth interface where the single crystal solidifies from the solution. researchgate.net Comprehensive mathematical models of THM are formulated to realistically represent the interplay between bulk transport in the melt and the kinetics of interfacial dissolution and growth. researchgate.netuvic.ca These simulations often assume local thermodynamic equilibrium at the interfaces and track their movement as growth proceeds. researchgate.net

The shape of the solid-liquid interface is a critical output of these simulations. A highly curved interface can lead to the generation of defects and non-uniform composition. mdpi.com Simulations help in optimizing parameters like heater temperature and travel rate to maintain a flat or slightly convex interface, which is generally desired for high-quality crystal growth. mdpi.com

At a more fundamental level, the presence of specific ions at the interface can dramatically alter dissolution and growth behavior. For instance, in aqueous systems, zinc ions have been shown to alter the morphology of etch pits during calcite dissolution by adsorbing at kink sites on the crystal surface. researchgate.net Similarly, cadmium ions can modify dissolution rates and promote the simultaneous precipitation of a Cd-rich phase on a dissolving surface. uu.nl While these studies are in aqueous environments, they highlight the importance of interfacial kinetics and the role of individual chemical species in modifying growth and dissolution morphologies, principles that are also applicable to melt and solution growth systems and are incorporated into advanced interfacial models. nih.gov

Environmental Speciation and Geochemical Dynamics of Cadmium and Zinc

Chemical Speciation in Aquatic Environments

In aquatic systems, the speciation of cadmium and zinc is dynamic, influenced by a host of environmental variables that dictate their solubility, transport, and potential for biological uptake.

In the dissolved phase of natural waters, cadmium and zinc can exist in various forms. These include free hydrated ions, complexes with inorganic ligands, and chelates with organic ligands. ccme.ca The relative abundance of these species is largely governed by factors such as pH, redox potential, and the presence of various complexing agents. ccme.caokstate.edu

Cadmium's toxicity and mobility are significantly influenced by its speciation. ccme.ca In freshwater, the free cadmium ion (Cd²⁺) is often the predominant dissolved form, whereas in seawater, chloride complexes tend to dominate. researchgate.netcdnsciencepub.com Cadmium can also form complexes with inorganic ligands like nitrate (B79036) (NO₃⁻), sulfate (B86663) (SO₄²⁻), and carbonate (CO₃²⁻), as well as with dissolved organic matter. mdpi.comnih.gov Studies have shown that a significant portion of dissolved cadmium can be bound to organic ligands, with estimates ranging from 10% to 35% in some estuarine environments. vliz.be

Similarly, zinc speciation is controlled by the surrounding chemical environment. Dissolved zinc can exist as the hydrated Zn²⁺ ion, particularly at lower pH, and can form complexes with inorganic anions like carbonate and hydroxide (B78521) at higher pH levels. industrialchemicals.gov.au Organic complexation is also a critical factor for zinc, with research indicating that a large percentage, potentially 90% to 96%, of dissolved zinc in some estuaries is bound to organic ligands. vliz.be These organic complexes can be further categorized into strong (non-labile) and weak (labile) forms. vliz.be The interaction with natural organic matter, such as humic acids, can significantly influence zinc's mobility and bioavailability. cdc.gov

Table 1: Predominant Chemical Forms of Cadmium and Zinc in Different Aquatic Environments

MetalEnvironmentPredominant Chemical FormsKey Influencing Factors
Cadmium FreshwaterFree hydrated ion (Cd²⁺) researchgate.netcdnsciencepub.compH, dissolved organic matter researchgate.net
SeawaterChloride complexes (e.g., CdCl⁺, CdCl₂) researchgate.netcdnsciencepub.comSalinity, chloride concentration researchgate.net
EstuariesMix of free ions, inorganic, and organic complexes vliz.bepH, salinity, organic ligand concentration vliz.be
Zinc Low pH WaterFree hydrated ion (Zn²⁺) industrialchemicals.gov.aupH industrialchemicals.gov.au
High pH WaterCarbonate and hydroxide complexes industrialchemicals.gov.aupH, alkalinity, hardness industrialchemicals.gov.au
Organic-rich WaterComplexes with dissolved organic matter vliz.beindustrialchemicals.gov.auConcentration and nature of organic ligands vliz.be

In aqueous solutions, metal ions are surrounded by water molecules, forming hydration shells. The structure of these shells is fundamental to understanding the ions' chemical reactivity and behavior.

The hydrated cadmium(II) ion (Cd²⁺) typically exhibits a regular octahedral coordination, binding six water molecules in its first hydration shell. mdpi.com The average distance between the cadmium ion and the oxygen atoms of the water molecules (Cd-O bond distance) is approximately 2.266 Å in the solid state. mdpi.com Ab initio quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have identified two hydration shells for Cd²⁺ in aqueous solution, with the first at a mean distance of 2.3 Å and a second at about 4.8 Å, having coordination numbers of 6 and approximately 12, respectively. acs.org While hexacoordination is widely supported, some studies have explored the possibility of a variable coordination number, including heptacoordination, though the six-coordinate model remains predominant. researchgate.net

The hydrated zinc(II) ion (Zn²⁺) also commonly forms a regular octahedral complex with six water molecules in aqueous solution, with a mean Zn-O bond distance of about 2.09 Å. mdpi.com In the solid state, however, hydrated zinc ions with four, five, and six water molecules have been observed, exhibiting tetrahedral, trigonal bipyramidal, and octahedral geometries, respectively. mdpi.com The first hydration shell of Zn²⁺ is well-defined, and a second hydration sphere containing about 12 water molecules exists at a distance of approximately 4.2 Å. mdpi.com Studies combining extended X-ray absorption fine structure (EXAFS) spectroscopy and molecular dynamics simulations have confirmed the stability of the octahedral first hydration shell even under high pressure, though with a shortened Zn-O distance. nih.govacs.org

The mobility and transport of cadmium and zinc in water are directly dependent on their speciation. psu.eduijsrm.net Dissolved forms, particularly the free ions and soluble complexes, are more mobile and can be transported over long distances by water currents. cdc.gov

Cadmium's mobility is enhanced by the formation of soluble complexes with anions like chloride and sulfate, as well as with dissolved organic matter. nih.gov This makes cadmium one of the more mobile heavy metals in the environment. nih.gov However, a significant portion of cadmium added to aquatic systems tends to accumulate in sediments through processes like adsorption and precipitation. researchgate.netcdnsciencepub.com

The transport of zinc is also governed by its chemical form. cdc.gov While zinc can be transported in solution, it has a strong tendency to partition to sediments and suspended solids through adsorption onto materials like hydrous iron and manganese oxides, clay minerals, and organic matter. industrialchemicals.gov.aucdc.gov The mobility of zinc can be enhanced in acidic conditions where it is more likely to exist as the free Zn²⁺ ion. industrialchemicals.gov.au The presence of organic ligands can also play a role in zinc transport, with some organic complexes facilitating its movement in the water column. psu.edu The cotransport of zinc and water through biological channels has also been studied, highlighting the role of water molecules in mediating zinc mobility at a microscopic level. nih.gov

Speciation in Soil and Sediment Systems

In soils and sediments, the speciation of cadmium and zinc becomes even more complex due to the heterogeneous nature of these environments. The distribution of these metals among various solid-phase components determines their long-term fate and potential for remobilization.

Sequential extraction procedures are widely used operational methods to partition heavy metals in soils and sediments into different geochemical fractions. scialert.netresearchgate.net These methods involve the successive application of reagents of increasing strength to selectively dissolve metals associated with different phases. While these fractions are operationally defined, they provide valuable insights into the potential mobility and bioavailability of the metals.

A common sequential extraction scheme, such as the modified BCR (Community Bureau of Reference) procedure, fractionates metals into forms such as:

F1: Acid-soluble/Exchangeable: Metals loosely bound and readily available. mdpi.com

F2: Reducible: Metals bound to iron and manganese oxides. mdpi.com

F3: Oxidizable: Metals bound to organic matter and sulfides. tandfonline.com

F4: Residual: Metals incorporated into the crystal lattice of minerals. researchgate.net

Studies using these methods have shown that cadmium and zinc exhibit different partitioning behaviors. Cadmium is often found in the more mobile fractions, such as the acid-extractable and exchangeable forms, indicating a higher potential for mobility. tandfonline.combioline.org.br In contrast, zinc is frequently associated with the reducible fraction (Fe-Mn oxides) and the residual fraction. pjoes.comnih.gov

Table 2: Example of a Sequential Extraction Scheme for Cadmium and Zinc in Soil

FractionDescriptionTypical Reagent
F1 Exchangeable and Carbonate-boundAcetic Acid (e.g., 0.11 M) mdpi.com
F2 Bound to Fe-Mn Oxides (Reducible)Hydroxylamine Hydrochloride (e.g., 0.5 M) mdpi.com
F3 Bound to Organic Matter (Oxidizable)Hydrogen Peroxide followed by Ammonium Acetate (B1210297)
F4 ResidualDigestion with strong acids (e.g., HNO₃) scialert.net

While sequential extraction provides valuable operational data, advanced spectroscopic techniques offer direct, molecular-level information on the speciation of metals in solid phases.

X-ray Absorption Fine Structure (XAFS) spectroscopy, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for determining the local atomic and electronic structure of metals in complex materials like soil. dergipark.org.tr XAFS can identify the specific minerals or organic functional groups to which cadmium and zinc are bound. For instance, bulk-XAFS analysis has revealed that in some alkaline soils, cadmium carbonates are the predominant species, while in other conditions, cadmium may be associated with humic acids. udel.edu Similarly, XAFS studies have identified zinc associated with clay minerals, layered double hydroxides, and calcite in contaminated soils. rsc.org

Micro-X-ray Fluorescence (μ-XRF) is a complementary technique that provides spatially resolved elemental maps of a sample. rsc.org This allows for the visualization of the distribution of cadmium and zinc at a microscopic scale and their co-localization with other elements like iron, manganese, and calcium. researchgate.net The combination of μ-XRF with micro-X-ray Absorption Near-Edge Structure (μ-XANES) can provide speciation information on a micro-scale, linking specific metal forms to particular soil particles or features. udel.edu Research combining these techniques has shown, for example, that zinc can be locally distributed with copper, iron, and manganese, while cadmium may be associated with calcium, indicating different binding mechanisms and host phases for these two metals within the same soil sample. rsc.orgresearchgate.net

Sorption and Desorption Mechanisms in Soil Matrices

The retention and release of cadmium and zinc in soils are governed by a dynamic interplay of sorption and desorption processes. These mechanisms are critical in controlling the bioavailability and mobility of these metals in the soil environment.

Sorption, which includes both adsorption and precipitation, is a key process for immobilizing Cd and Zn in soils. researchgate.net The extent of sorption is influenced by several soil properties, including pH, organic matter content, clay mineralogy, and the presence of other ions. researchgate.netagriculturejournals.cz Generally, an increase in soil pH leads to increased sorption of both Cd and Zn, as it promotes a more negative surface charge on soil particles, enhancing cation retention. researchgate.netwur.nl Conversely, acidic conditions tend to decrease the sorption of Cd and Zn, thereby increasing their bioavailability. researchgate.net

The kinetics of sorption for both metals are often rapid, with a significant portion of the reaction completed within a short timeframe. researchgate.net Studies have shown that soils can be highly sorptive to Cd, with over 99% of the metal being immobilized within 24 hours in some cases. nih.gov The sorption process can be described by various models, such as the Langmuir and Freundlich isotherms, which help in quantifying the soil's capacity to retain these metals. researchgate.net

Desorption, the release of sorbed metals back into the soil solution, is a crucial factor in their long-term mobility and potential for leaching. The reversibility of sorption reactions is a significant concern, particularly under changing environmental conditions. For instance, a decrease in pH can lead to the dissolution of metal precipitates, releasing Cd and Zn back into the soil solution. researchgate.net Research has indicated that while biochar can enhance the sorption of Cd and Zn, these reactions can be reversible, especially for Cd, under acidic conditions. researchgate.net

Table 1: Factors Influencing Sorption and Desorption of Cadmium and Zinc in Soils

Factor Influence on Sorption Influence on Desorption References
pH Increases with higher pH Increases with lower pH researchgate.net, researchgate.net, agriculturejournals.cz, wur.nl
Organic Matter Generally increases sorption Can be complex, may increase or decrease depending on form researchgate.net, agriculturejournals.cz, soilsandrocks.com
Clay Minerals Increases sorption due to high surface area and charge Can be slow due to strong binding researchgate.net
Ionic Strength High ionic strength can decrease sorption due to competition Can increase desorption researchgate.net, researchgate.net
Competing Cations (e.g., Ca²⁺) Can decrease sorption of Cd and Zn Can enhance desorption wur.nl
Metal Concentration Sorption capacity can be concentration-dependent Higher initial concentrations can lead to higher desorption nih.gov

Chemical Forms and Distribution in Contaminated Sites

In contaminated sites, the chemical forms, or speciation, of cadmium and zinc are critical determinants of their mobility, bioavailability, and potential toxicity. These metals can exist in various fractions within the soil, each with different levels of lability.

Sequential extraction procedures are commonly used to partition Cd and Zn into different chemical fractions, providing insights into their potential mobility. agriculturejournals.cz These fractions typically include:

Exchangeable fraction: Weakly bound and readily available for plant uptake.

Carbonate-bound fraction: Associated with carbonate minerals, sensitive to pH changes.

Fe-Mn oxide-bound fraction: Adsorbed to or co-precipitated with iron and manganese oxides.

Organic matter-bound fraction: Complexed with soil organic matter.

Residual fraction: Incorporated into the crystal lattice of primary and secondary minerals, considered largely immobile.

Studies in industrially polluted soils have shown that a significant portion of Cd can be found in the exchangeable fraction, making it highly mobile and bioavailable. tandfonline.com For instance, in soils near a non-ferrous-metal works, the exchangeable fraction of Cd accounted for 26.2–38.3% of the total Cd. tandfonline.com In contrast, Zn often shows a stronger association with the residual fraction. tandfonline.com The distribution of these metals can vary significantly with soil depth, reflecting ongoing migration and precipitation processes. pjoes.com

The source of contamination also plays a crucial role in the chemical speciation of Cd and Zn. kuleuven.be For example, in soils contaminated by smelters, Cd and Zn may be present in less soluble forms like sulfides (ZnS, CdS) and oxides (ZnO), compared to soils where these metals were added as soluble salts. kuleuven.be In sludge-amended soils, the lability of Cd can be higher than that of Zn. kuleuven.be

The mobility of these metals in contaminated profiles can be significant. Studies have shown that in heavily polluted alluvial soils, the mobility factor for cadmium can be as high as 61-94%, while for zinc it ranges from 19-62%. agriculturejournals.czagriculturejournals.cz This high mobility of Cd, in particular, poses a considerable risk to the surrounding environment. agriculturejournals.cz

Table 2: Typical Distribution of Cadmium and Zinc in Different Soil Fractions in Contaminated Sites (Illustrative)

Chemical Fraction Typical Percentage of Total Cadmium Typical Percentage of Total Zinc Mobility/Bioavailability References
Exchangeable 20 - 40% 5 - 20% High tandfonline.com, tandfonline.com
Carbonate-bound 15 - 30% 10 - 25% Moderate tandfonline.com
Fe-Mn Oxide-bound 20 - 30% 20 - 40% Low to Moderate tandfonline.com, nih.gov
Organic Matter-bound 10 - 30% 15 - 35% Low tandfonline.com
Residual 5 - 20% 30 - 50% Very Low tandfonline.com

Geochemical Interactions of Cadmium and Zinc

The geochemical behavior of cadmium and zinc is further complicated by their interactions with natural organic matter and their co-occurrence in various environmental compartments.

Interactions with Natural Organic Matter

Natural organic matter (NOM), including humic and fulvic acids, plays a dual role in the environmental chemistry of Cd and Zn. On one hand, the functional groups within NOM, such as carboxylic and phenolic groups, can strongly bind these metals, reducing their mobility and bioavailability. agriculturejournals.cznih.gov The complexation of Cd and Zn with NOM can lead to the formation of stable inner-sphere and outer-sphere complexes. nih.gov

Studies have shown that both Cd²⁺ and Zn²⁺ can react with aromatic substances and functional groups in soil organic matter (SOM), and can even promote the formation of new carboxyl groups. nih.gov In flooding conditions, Cd²⁺ has been observed to bind most readily with fulvic-like groups, while Zn²⁺ shows a preference for protein-like groups. nih.gov

On the other hand, dissolved organic matter (DOM) can form soluble complexes with Cd and Zn, potentially increasing their mobility and transport in aquatic systems. wur.nl The addition of alkaline materials to soil can sometimes increase the concentration of DOM, leading to enhanced leaching of metal-DOM complexes. wur.nl However, the presence of sufficient calcium can suppress this effect. wur.nl

The binding affinity of Cd and Zn to humic substances can be influenced by pH. nih.gov In neutral conditions, Cd²⁺ can form inner-sphere complexes with carboxylic groups, while Zn²⁺ may be adsorbed as an outer-sphere complex. nih.gov Despite these differences, both metals can promote the aggregation of NOM. nih.gov

Co-occurrence and Partitioning in Geochemical Reservoirs

Cadmium and zinc often occur together in the environment due to their similar geochemical properties and common sources, such as mining activities and industrial emissions. okstate.eduumass.edu Their co-occurrence leads to competitive interactions for binding sites on soil particles and uptake by organisms. mdpi.com

In geochemical reservoirs like sediments and aquatic systems, the partitioning of Cd and Zn is influenced by various factors. In river sediments, total organic carbon has been identified as the most important binding phase for Cd, while Fe-Mn oxides are more critical for Zn. nih.gov The distribution coefficients (Kd) of these metals are highly dependent on sediment geochemical characteristics, including organic carbon content, Fe-Mn oxides, and carbonate content, which in turn influences pH. nih.gov

In aquatic systems, a significant portion of dissolved Cd and Zn can be rapidly incorporated into sediments through mechanisms like ion exchange, sorption onto iron and manganese oxides, precipitation, and complexation with insoluble organic matter. okstate.edu The concentrations of these metals in water and sediments can vary widely depending on the level of contamination. nih.goviwaponline.com For instance, in some contaminated lakes, zinc concentrations in sediment cores have reached up to 13,000 ppm. okstate.edu

Advanced Material Architectures and Structural Fabrication

Nanostructure Engineering

The engineering of nanomaterials offers unprecedented control over the properties of semiconductor compounds by manipulating their size, shape, and dimensionality. For cadmium-zinc based materials, this has led to the development of advanced architectures with tunable electronic and optical characteristics.

The synthesis of cadmium-zinc (CdZn) based quantum dots (QDs) and nanocrystals is a cornerstone of nanotechnology, enabling the production of materials with precisely controlled optoelectronic properties. These properties are highly dependent on the size and compositional ratio of the constituent elements. nih.gov Various synthesis techniques have been developed to achieve monodisperse nanocrystals with high crystallinity.

Common methods for synthesizing Cd-based alloyed QDs include hot-injection, co-precipitation, successive ionic layer adsorption and reaction (SILAR), hydrothermal, and microwave-assisted synthesis. nih.gov The hot-injection technique, first introduced in 1993, is widely used for producing a range of alloyed nanomaterials, including CdZnS. nih.gov This method involves the rapid injection of organometallic precursors into a hot, coordinating solvent, which facilitates the generation of homogeneous nuclei. azonano.com The subsequent growth of these nuclei can be controlled to produce nanocrystals of a desired size. For instance, (CdSe)ZnS core-shell QDs are synthesized in a two-step procedure where nearly monodisperse CdSe nanocrystals are first created and then overcoated with ZnS precursors at intermediate temperatures. acs.org

The co-precipitation method is another valuable technique for producing binary and ternary QDs like CdZnS. nih.gov This approach can yield highly crystalline, spherical nanocrystals with sizes ranging from 2.37 to 3.80 nm. nih.gov Aqueous-based colloidal synthesis offers a low-cost, scalable alternative for producing materials like CdS QDs. swan.ac.uksumdu.edu.ua The size of the resulting nanocrystals, and thus their optical properties, can be controlled by factors such as the number of deposition cycles in the SILAR method. sumdu.edu.ua

The choice of synthesis method and parameters such as temperature, precursor concentration, and capping agents allows for the fine-tuning of the nanocrystal properties. For example, in the synthesis of CdSeS/ZnSeTe core/shell QDs via hot-injection, the process begins with the preparation of a tellurium precursor mixed with trioctylphosphine (B1581425) oxide (TOPO). nih.gov The ability to create alloyed ternary and quaternary quantum dots allows for manipulation of their optical and structural properties by varying the compositional ratio in addition to size control. nih.gov

Table 1: Comparison of Synthesis Methods for Cadmium-Zinc Based Quantum Dots

Synthesis MethodDescriptionKey AdvantagesTypical Materials Synthesized
Hot-Injection Rapid injection of precursors into a hot solvent. azonano.comHigh monodispersity and crystallinity. azonano.comCdSeS, CdZnS, CdSeTe, (CdSe)ZnS. nih.govacs.org
Co-precipitation Precipitation of nanocrystals from a solution containing precursors. nih.govCan produce highly crystalline materials. nih.govCdSe, CdTe, CdZnS. nih.gov
SILAR Successive immersion of a substrate in cationic and anionic precursor solutions. idosr.orgGood control over film thickness and nanoparticle size. sumdu.edu.uaidosr.orgCdZnS, CdS. sumdu.edu.uaidosr.org
Hydrothermal Synthesis in an aqueous solution at elevated temperature and pressure. nih.govCan produce various nanostructures. nih.govCadmium chalcogenide nanostructures. nih.gov
Microwave-Assisted Utilizes microwave radiation for rapid heating. azonano.comFast reaction times (minutes). azonano.comGeneral QDs. azonano.com

Beyond zero-dimensional quantum dots, research has focused on the fabrication of one-dimensional (1D) nanowires and two-dimensional (2D) nanosheets of cadmium-zinc compounds. These low-dimensional structures exhibit unique properties due to their high aspect ratios and quantum confinement effects in one or two dimensions.

The synthesis of CdS nanowires and their subsequent evolution into nanosheets has been demonstrated through thermal evaporation processes. researchgate.net A proposed three-step mechanism involves: (1) initial growth of nanowires via a vapor-liquid-solid (VLS) mechanism, (2) side-branching of secondary nanowires perpendicular to the original ones, and (3) filling the space between branches to form a sheet-like structure. researchgate.net The final morphology is heavily influenced by the crystallographic orientation of the initial nanowires; for instance, Current time information in Bangalore, IN.-oriented nanowires tend to maintain their 1D structure, while osti.gov-oriented nanowires are more prone to lateral 2D growth. researchgate.net

Hydrothermal and solvothermal methods are also employed for growing CdS nanowires and nanosheets. semanticscholar.org For example, ZnO nanowires and nanosheets can be selectively grown on patterned substrates using a hydrothermal method in a mixed aqueous solution of zinc nitrate (B79036) hexahydrate, hexamethylenetetramine (HMT), and polyethylenimine (PEI). diva-portal.org The growth mechanism for such structures can involve a vapor-liquid-solid process for the initial nanowire formation, followed by a vapor-solid process for side branching and planar filling. researchgate.net

Templated synthesis is another effective strategy. Cadmium zinc telluride (CZT) nanowires have been grown using pulsed-potential electrodeposition within the pores of an anodic alumina (B75360) oxide template in a hot non-aqueous solution. semanticscholar.org This approach allows for precise control over the dimensions of the nanowires. The family of MPX3 (where M can be Zn and X can be S) materials are known for their layered, 2D structures, which can be exfoliated into nanosheets and offer potential for creating novel heterostructures. osti.gov Similarly, new layered quaternary chalcogenides like Rb2ZnBi2Se5 and Cs6Cd2Bi8Te17 are formed by the stacking of slabs containing BiSe6 octahedra and MSe4 (M=Zn, Cd) tetrahedra, demonstrating the versatility of forming 2D architectures. nih.gov

Table 2: Synthesis and Properties of Low-Dimensional Cd-Zn Structures

NanostructureSynthesis MethodKey Findings
CdS Nanowires/Nanosheets Thermal EvaporationMorphological evolution from 1D nanowires to 2D nanosheets is dependent on the crystallographic direction of initial wire growth. researchgate.net
ZnO Nanowires/Nanosheets HydrothermalSelective growth on patterned substrates is achievable, with morphology controlled by growth solution and conditions. diva-portal.org
CdZnTe Nanowires Pulsed-Potential ElectrodepositionTemplated growth in anodic alumina oxide allows for dimensional control. semanticscholar.org
CdS Nanoplates Low-Temperature Colloidal ReactionUsing alkylamines as capping ligands allows selective synthesis of 2D nanoplates with uniform thickness as low as 1.2 nm. rsisinternational.org

Thin Film System Architecture

Thin film fabrication is critical for integrating cadmium-zinc compounds into electronic and optoelectronic devices. The architecture of these thin film systems, from single layers to complex heterostructures, dictates their performance.

The deposition of multilayer thin films allows for the creation of cascade structures and heterojunctions with enhanced properties compared to single-layer films. chalcogen.ro Various physical and chemical deposition techniques are utilized to fabricate CdZn-based multilayer systems.

Chemical Bath Deposition (CBD) is a cost-effective and scalable method for depositing thin films like cadmium zinc sulfide (B99878) (CdZnS). semanticscholar.org This technique involves immersing a substrate in a chemical solution where the film material precipitates onto the surface. chalcogen.ro Multilayer films of CdS and CdZnS have been successfully deposited using CBD, which are promising for solar cell applications. sci-hub.se The properties of CBD-deposited films can be tailored by controlling parameters such as precursor concentration, temperature, and annealing processes. semanticscholar.org

Successive Ionic Layer Adsorption and Reaction (SILAR) is another liquid-based method that provides precise control over film thickness. idosr.org It involves sequential dipping of the substrate into separate cationic and anionic precursor solutions, with a rinsing step in between. idosr.org This method has been used to deposit CdZnS thin films with direct band gap values around 3.49-3.50 eV. idosr.org

Physical Vapor Deposition (PVD) techniques, such as thermal evaporation, are also common. dbc.wroc.pl In this method, the source material is evaporated in a vacuum and condenses on a substrate. cabidigitallibrary.org It has been used to prepare CdS/CdTe heterostructures and other II-VI compound films. aip.org

Spray pyrolysis is a versatile chemical deposition method where fine droplets of a precursor solution are sprayed onto a heated substrate, leading to thermal decomposition and film formation. cabidigitallibrary.org This technique has been employed to deposit CdZn(S,Se)2 thin films with high optical transmittance (over 65%) and tunable direct band gaps between 2.47–3.04 eV. cabidigitallibrary.org

The choice of deposition method significantly influences the structural and optical properties of the resulting multilayer films. For example, a comparison of CdZnS films deposited by CBD and SILAR showed different ranges for the energy bandgap and refractive index, highlighting the impact of the deposition technique. idosr.org

Table 3: Deposition Techniques for Cadmium-Zinc Multilayer Films

Deposition TechniqueProcess DescriptionAdvantages
Chemical Bath Deposition (CBD) Substrate is immersed in a solution, and the film deposits via a chemical reaction. chalcogen.rosemanticscholar.orgCost-effective, simple, suitable for large-area deposition. semanticscholar.org
Spray Pyrolysis An aerosol of the precursor solution is sprayed onto a heated substrate. cabidigitallibrary.orgFast, inexpensive, vacuumless. cabidigitallibrary.org
Thermal Evaporation Source material is heated in a vacuum, vaporizes, and condenses on the substrate. dbc.wroc.plCan produce high-purity films.
SILAR Sequential immersion in separate cationic and anionic solutions. idosr.orgPrecise control over film thickness. idosr.org

The interface between different material layers in a heterostructure is a critical region that governs device performance, particularly in solar cells and other optoelectronic devices. Interface engineering aims to control the chemical and electronic structure of this junction to optimize properties like band alignment and reduce recombination losses.

In (CdZn)S/CuInSe2 heterojunction solar cells, a post-fabrication heat treatment in an oxygen-containing environment is a critical step that significantly improves efficiency. epj-pv.org This annealing process affects the microchemical and microelectrical properties of the interface. epj-pv.org Similarly, in Cu2ZnSnS4 (CZTS)-based solar cells, the partial substitution of zinc with cadmium to form Cu2(Zn,Cd)SnS4 (CCZTS) can be used to engineer the absorber/buffer layer interface. epj-pv.orgacs.org This substitution improves morphology and allows for the adjustment of the band gap and valence band position. epj-pv.orgacs.org

First-principles density functional theory (DFT) calculations are used to model and predict the effects of interface engineering. rsc.org For instance, studies on CIGS solar cells have explored using ZnₓCd₁₋ₓSᵧSe₁₋ᵧ alloys as buffer layers to optimize the band alignment at the buffer/absorber interface. rsc.org The goal is often to achieve a moderate "spike-like" conduction band offset (CBO), which can reduce interface recombination. epj-pv.orgrsc.org Experimental studies on CZTS/CdS heterojunctions have shown that substituting Zn with Cd can change the CBO from a cliff-like alignment to a more favorable spike-like alignment. epj-pv.orgacs.org

The chemical intermixing at the interface is a key factor. In (Cd,Zn)S:Ga/CuSbS2 heterojunctions, a heavily intermixed interface is observed, with diffusion of Cu from the absorber into the buffer layer and interaction of Cd and Zn with the absorber surface. rsc.org Understanding and controlling this interdiffusion is crucial for device optimization. epj-pv.orgrsc.org The creation of a mediating interface, such as a Zn₁₋ₓCdₓS layer between ZnS and CdS, can reduce heterostructure stress and defect concentration, thereby improving charge separation and transport efficiency in photocatalytic applications. metu.edu.tr

Bulk Crystal Engineering

The growth of large, high-quality single crystals of cadmium-zinc alloys, particularly cadmium zinc telluride (CdZnTe), is essential for applications such as substrates for infrared detectors and as active materials for room-temperature radiation detectors. metu.edu.trrap-proceedings.org Bulk crystal engineering focuses on controlling the growth process to minimize defects, ensure compositional uniformity, and achieve large crystal sizes.

Several melt-growth techniques are employed for producing bulk CdZnTe crystals, including the Bridgman technique, the Traveling Heater Method (THM), and the Vertical Gradient Freeze (VGF) method. researchgate.netmetu.edu.tr The Bridgman method, and its variations like the Modified Bridgman Technique, involves the directional solidification of a molten charge in a crucible. metu.edu.trscribd.comspiedigitallibrary.org This method has been successfully used to grow single crystals of Cd₀.₉₆Zn₀.₀₄Te with sizes larger than 5 x 5 mm² and good infrared transmission of nearly 60%. metu.edu.trscribd.com

The Traveling Heater Method (THM) is a solution growth process that offers excellent control over compositional uniformity, which is critical for applications requiring precise lattice matching, such as substrates for HgCdTe epitaxy. doi.orgwsu.edu THM has become a mature technology for producing CdZnTe with uniform zinc concentrations. doi.org

The Vertical Gradient Freeze (VGF) technique, combined with an improved thermal profile, has shown high single-crystal yield per ingot, allowing for the fabrication of multiple large wafers from a single growth run. researchgate.net High-pressure electro-dynamic gradient (HP-EDG) growth is a more recent development aimed at producing large-volume, semi-insulating CdZnTe single crystals with reduced defect density and improved charge transport properties. metu.edu.tr

A major challenge in bulk crystal growth of these alloys is the segregation of zinc during solidification, which leads to compositional non-uniformity along the ingot. doi.org Another challenge is the formation of defects such as inclusions, precipitates, and dislocations, which can degrade device performance. rap-proceedings.org Characterization techniques like X-ray diffraction (XRD), etch-pit density (EPD) measurements, and infrared transmission microscopy are crucial for assessing crystal quality and optimizing growth parameters. rap-proceedings.orgresearchgate.net Successful growth efforts have produced Cd₀.₉₀Zn₀.₁₀Te crystals with low defect densities (EPD in the mid-10⁴/cm²) and high infrared transmission (>60%). rap-proceedings.org

Table 4: Bulk Crystal Growth Methods for Cadmium Zinc Telluride (CZT)

Growth MethodDescriptionKey Features & Results
Bridgman Technique Directional solidification of a melt in a vertical furnace. metu.edu.trscribd.comSuccessful growth of single crystals; can be modified for low-pressure environments. metu.edu.tr
Traveling Heater Method (THM) A molten solvent zone passes through the source material, dissolving and recrystallizing it. doi.orgExcellent control of compositional uniformity (e.g., Zn distribution). doi.org
Vertical Gradient Freeze (VGF) Solidification is induced by gradually lowering the temperature of a stationary furnace. researchgate.netHigh single-crystal yield per ingot. researchgate.net
High-Pressure Electro-Dynamic Gradient (HP-EDG) A high-pressure growth technique to produce large-volume, semi-insulating crystals. metu.edu.trReduced defect density and improved charge transport properties. metu.edu.tr

Large Volume Single Crystal Fabrication

The fabrication of large volume single crystals of cadmium zinc telluride (CZT) is crucial for applications such as room-temperature radiation detectors and as substrates for epitaxial growth of other semiconductors like mercury cadmium telluride (MCT). spiedigitallibrary.orgmetu.edu.tr Several melt-growth techniques have been developed and refined to produce large, high-quality CZT crystals. The primary methods employed are the Bridgman technique and the Traveling Heater Method (THM). arxiv.orgumn.edunih.gov

The Bridgman technique , in its various forms such as vertical, horizontal, and high-pressure Bridgman (HPB), is a widely used method for growing large CZT boules. arxiv.orgnasa.govresearchgate.net This method involves the directional solidification of a molten charge of cadmium, zinc, and tellurium in a sealed ampoule. nasa.gov The process can be seeded or unseeded. nasa.govwsu.edu In the unseeded vertical Bridgman technique, single crystal volumes up to 25x25x20 mm³ have been achieved. wsu.edu However, reproducibility in achieving large single crystal yields can be a challenge. wsu.edu To address this, seeded growth is employed, which requires precise control over the partial melting of the seed and maintaining a convex solid-liquid interface to encourage the outward growth of grains. wsu.edu

The High-Pressure Bridgman (HPB) method utilizes a high-pressure inert gas to suppress the evaporation of volatile elements like cadmium during the high-temperature growth process (above 1100°C), allowing for faster growth rates of a few millimeters per hour. arxiv.orgnih.gov Another variation, the Boron Oxide Encapsulated Vertical Bridgman method, uses a layer of liquid boron oxide to prevent the growing crystal from coming into contact with the crucible walls. researchgate.netcnr.it This technique has been shown to produce 1-inch and 2-inch diameter crystals with large single grains and low dislocation densities. researchgate.net

The Traveling Heater Method (THM) is another prominent technique for growing high-quality, large-volume CZT single crystals. spiedigitallibrary.orgumn.eduresearchgate.net THM is a solution growth method where a molten solvent zone, typically tellurium-rich, is passed through a polycrystalline CZT source material. umn.eduresearchgate.net This process occurs at lower temperatures than the melting point of CZT, which helps to reduce defects like tellurium precipitates. umn.eduaip.org THM is known for producing crystals with high uniformity and lower defect densities. nih.govinoe.ro Researchers have successfully grown large-diameter (up to 75 mm) CZT ingots with a high percentage of single crystal volume using the THM process. aip.org For instance, CZT crystals with dimensions of Φ39 mm × 65 mm have been grown using a seeded THM approach. inoe.ro

Other methods like the Vertical Gradient Freeze (VGF) technique have also been explored for the growth of CZT and related quaternary compounds. metu.edu.tr The choice of growth method often involves a trade-off between crystal size, quality, and production cost. nih.gov

Table 1: Comparison of Large Volume CZT Crystal Growth Methods

Growth Method Typical Crystal Dimensions Key Advantages Key Challenges
Unseeded Vertical Bridgman Up to 25x25x20 mm³ wsu.edu Simple setup Low reproducibility of single crystal yield wsu.edu
High-Pressure Bridgman (HPB) - High growth rate (mm/hour) arxiv.org Potential for crystal cracking and twinning nih.gov
Boron Oxide Encapsulated Bridgman 1-inch and 2-inch diameter ingots researchgate.net Low dislocation density, prevents crystal-crucible contact researchgate.netcnr.it -
Traveling Heater Method (THM) Φ39 mm × 65 mm inoe.ro, 75 mm diameter ingots aip.org High uniformity, lower defect density nih.govinoe.ro Slower growth rate (mm/day) umn.edu
Seeded THM Φ39 mm × 65 mm inoe.ro Enables growth of specific crystal orientations Requires precise control of seed and thermal environment wsu.edu
Vertical Bridgman (for detectors) 10x10x2 mm³ google.com - -

Structural Homogeneity and Uniformity in Crystal Growth

Achieving structural homogeneity and uniformity is a critical challenge in the growth of Cadmium Zinc Telluride (CZT) crystals, as defects and compositional variations can significantly degrade device performance. researchgate.net The main issues affecting homogeneity include the presence of secondary phases (like tellurium inclusions), grain boundaries, twinning, dislocations, and non-uniform distribution of zinc. umn.eduwsu.eduresearchgate.net

Control of Defects and Inclusions: Tellurium inclusions are a common defect in CZT grown from the melt due to the retrograde solubility of tellurium in the CdZnTe ternary alloy system. wsu.edu The size and distribution of these inclusions can be minimized through various strategies during and after growth. The Traveling Heater Method (THM) is advantageous in this regard as it operates at lower temperatures and uses a tellurium-rich solvent, which can limit the precipitation of tellurium. umn.edu Post-growth annealing in a cadmium atmosphere has also been shown to reduce the size and density of secondary phases. wsu.edu

Grain Structure and Twinning: The interaction between the growing crystal and the crucible wall is a major cause of defects like twins and grain boundaries in the vertical Bridgman method. researchgate.net The use of graphite (B72142) crucibles or carbon-coated quartz crucibles is often suggested to mitigate this issue. researchgate.net The Boron Oxide Encapsulated Vertical Bridgman technique offers a solution by creating a liquid layer that prevents direct contact, leading to crystals with larger grains and lower dislocation densities. researchgate.netcnr.it Maintaining a convex solid-liquid interface shape during growth is also crucial for promoting the growth of single crystals and preventing the formation of multiple grains. wsu.edu

Compositional Uniformity: The distribution of zinc along the crystal ingot can be non-uniform due to segregation during the solidification process. arxiv.org This is a particular challenge in melt growth techniques like the Bridgman method. arxiv.org The THM method generally produces crystals with better compositional uniformity. nih.gov For instance, studies comparing CZT crystals grown by THM and the Vertical Bridgman method found that THM-grown crystals exhibited greater uniformity in composition and defect distribution. nih.gov Precise control over the thermal environment, including temperature gradients and growth rate, is essential for achieving uniform solute distribution. researchgate.netarxiv.orgresearchgate.net For example, in THM, optimizing the temperature gradient and growth rate can lead to a significant increase in the size of single grains, with up to 95% of the ingot being a single grain under optimized conditions. arxiv.orgresearchgate.net

The Vertical Gradient Freeze (VGF) method is another technique that has been investigated to improve stoichiometric homogeneity. metu.edu.tr The introduction of other elements, such as selenium, into the CdZnTe matrix has also been explored as a means to reduce defects and improve uniformity. metu.edu.tr

Table 2: Factors Affecting Structural Homogeneity in CZT Crystal Growth

Factor Influence on Homogeneity Mitigation Strategies
Tellurium Inclusions Degrade charge transport properties. wsu.edu Lower growth temperature (THM), post-growth annealing in Cadmium atmosphere. umn.eduwsu.edu
Grain Boundaries & Twinning Hinder charge carrier transport. wsu.edu Preventing crystal-crucible contact (Boron Oxide Encapsulation), maintaining a convex growth interface, using seeded growth. wsu.eduresearchgate.net
Dislocations Act as charge trapping centers. Reducing crystal-crucible interaction, optimizing thermal gradients. researchgate.net
Zinc Segregation Causes non-uniform bandgap and lattice parameters. Using THM for better compositional uniformity, precise control of growth parameters. nih.govarxiv.org
Temperature Fluctuations Can lead to striation-like patterns of defects. researchgate.net Stable and precise control of the furnace temperature profile. researchgate.net

Emerging Research Directions and Methodological Advancements

Integration of Multi-Modal Characterization Techniques

A comprehensive understanding of cadmium-zinc materials necessitates a move beyond single-technique analysis. The integration of multiple, complementary characterization methods, often including in-situ capabilities, provides a more complete picture of material structure, composition, and dynamic processes. This multi-modal approach is crucial for correlating synthesis parameters with final material properties.

Detailed insights into the formation of materials like Cadmium Sulfide (B99878) (CdS) and Zinc Sulfide (ZnS) have been achieved by combining in-situ luminescence spectroscopy with synchrotron-based X-ray Diffraction (XRD) and Pair Distribution Function (PDF) analyses. researchgate.net This approach allows researchers to study the structural evolution during nanoparticle formation in solution, revealing reaction intermediates that would otherwise go undetected with conventional ex-situ methods. researchgate.net For instance, in the synthesis of CdS, different precursor strategies lead to distinct intermediate complexes at varying temperatures, directly influencing the final product. researchgate.net

For more complex heterostructures, such as Cadmium Oxide/Cadmium Sulfide/Zinc Oxide (CdO/CdS/ZnO), a suite of techniques is employed for thorough characterization. Methods include Scanning Electron Microscopy (SEM) for morphological analysis, Energy-Dispersive X-ray (EDX) spectroscopy for elemental composition and mapping, XRD for crystal structure determination, and Photoluminescence (PL) spectroscopy to investigate optical properties. nih.gov This combination of techniques has been effective in analyzing the structure, composition, and optical characteristics of heterostructures synthesized via electrochemical deposition and annealing. nih.gov

Advanced synchrotron-based techniques are also becoming central to the characterization of Cd-Zn alloy thin films. gatech.edu These include Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) for microstructural analysis, and X-ray Fluorescence (XRF) microscopy correlated with X-ray Beam Induced Current (XBIC) to link elemental composition with electronic device performance. gatech.edu

Table 1: Multi-Modal Characterization Techniques for Cadmium-Zinc Materials

TechniqueInformation ObtainedApplication ExampleReference
In-situ Luminescence Spectroscopy + Synchrotron XRD/PDFReal-time structural evolution and detection of reaction intermediates during nanoparticle formation.Studying the formation pathways of CdS and ZnS nanoparticles in solution. researchgate.net
SEM, EDX, XRD, PL SpectroscopyMorphology, elemental distribution, crystal structure, and optical properties of heterostructures.Characterizing CdO/CdS/ZnO heterostructures for solar energy applications. nih.gov
GIWAXSMicrostructure of polycrystalline thin films.Characterizing alloy thin films for photovoltaic applications. gatech.edu
XRF-XBIC MicroscopyCorrelation of elemental composition with induced current in devices.Evaluating the performance of contact layers in solar cells. gatech.edu
Atom Probe Tomography (APT) + Transmission Electron Microscopy (TEM)3D chemical composition and atomic-level structural information of individual defects.Investigating solute segregation at grain boundaries in advanced alloys. mpie.de

Synergistic Approaches in Experimental and Computational Research

The combination of experimental synthesis and characterization with computational modeling, particularly Density Functional Theory (DFT), has become a powerful paradigm in materials science. This synergy allows for a deeper understanding of the structural, electronic, and optical properties of cadmium-zinc compounds, and it accelerates the discovery and optimization of new materials.

Experimental studies on materials like Cd-doped ZnO nanoparticles, for example, utilize techniques such as XRD and SEM to analyze the structure and morphology resulting from sol-gel synthesis. itu.edu.tr These experimental findings are then complemented by DFT calculations to explore the electronic and optical properties at a fundamental level. itu.edu.tr Such combined studies have successfully compared experimentally determined stress, strain, and crystallite sizes with values derived from computational models. itu.edu.tr

Similarly, for cadmium sulfide nanomaterials, experimental results from techniques like XRD confirm the successful synthesis of hexagonal structures and provide band gap measurements. researchgate.net DFT calculations are then employed to investigate the ground-state structural and optoelectronic properties, often showing strong agreement with the experimental data. researchgate.net This approach has been used to predict how doping with zinc affects lattice parameters and band gaps in CdS nanostructures. researchgate.net

This integrated strategy is not limited to binary compounds. The properties of ternary alloys, such as Hg1-xZnxTe and Hg1-xCdxTe, are also extensively studied using this dual approach. scielo.org.mx While experimental data provides real-world measurements, DFT calculations help to optimize lattice parameters and perform comparative studies of electronic properties, even predicting negative band gap values under certain compositions. scielo.org.mx The synergy is particularly valuable for understanding property-tuning mechanisms, such as the variation of band gaps and lattice parameters with compositional changes in Cd1-xZnxS nanoparticles. researchgate.net

Table 2: Comparison of Experimental and DFT-Computed Properties of Cd-Zn Materials

Material SystemPropertyExperimental FindingComputational (DFT) FindingReference
CdS, Zn doped CdSBand Gap2.30–2.49 eVIncreases to 2.85 eV with Zn doping (for Cd35ZnS36). researchgate.net
Zn1−xCdxO (x=0.01-0.3)Optical Band GapReduced from 3.21 eV to 3.11 eV with increased CdO.DFT calculations used to explore electronic and optical properties for x = 0.1, 0.2, and 0.3. itu.edu.tr
CdnTen ClustersCd-Te Bond Length (n=4)Bulk bond length is 2.81 Å.Calculated average of 2.80 Å. mu.edu.et
Hg0.5Cd0.5TeBand Gap EnergyExperimental results show low values.DFT calculations give very low or negative values. scielo.org.mx

Rational Design of Cadmium-Zinc Materials with Tailored Structures

Rational design represents a shift from trial-and-error discovery to the intentional creation of materials with predefined properties. By carefully selecting molecular precursors and controlling reaction conditions, researchers can tailor the dimensionality, structure, and functionality of cadmium-zinc materials for specific applications, particularly in optics and electronics.

One successful strategy involves the use of single-source precursors for the deposition of thin films. For instance, zinc(II) and cadmium(II) thioamidate complexes have been rationally designed and synthesized to act as precursors for Aerosol-Assisted Chemical Vapour Deposition (AACVD) of ZnS and CdS. rsc.orgresearchgate.net The thermal stability and decomposition pathway of these precursor molecules can be tuned by modifying the organic ligands, which in turn controls the quality and properties of the resulting sulfide films. rsc.org

Another approach to rational design focuses on constructing materials with specific dimensionalities. The hydrothermal synthesis of zinc(II) and cadmium(II) sulfonate-arsonates demonstrates this principle. rsc.org By introducing auxiliary chelating ligands like 2,2′-bipyridine or 1,10-phenanthroline, it is possible to control the aggregation of the metal ions, leading to the formation of materials with structures ranging from 2D layers to 1D chains and discrete dinuclear clusters. rsc.org This structural control is key to tuning the material's properties, such as fluorescence. rsc.org

The tuning of electronic and optical properties, especially the band gap, is a primary goal of rational design in Cd-Zn semiconductor alloys. aip.org In (Cd,Zn)S alloys, the conduction band position can be precisely tuned by controlling the composition through techniques like atomic layer deposition. osti.gov For ZnxCd1−xTe superlattices, computational methods are used to search the vast space of possible atomic layer arrangements to find structures that minimize or maximize the band gap for a given zinc concentration. aip.org This inverse design approach allows for fine-tuning of optoelectronic properties beyond what is possible through simple compositional variance. aip.org

Table 3: Rational Design Strategies for Tailored Cadmium-Zinc Materials

Design StrategyMaterial SystemTailored Property/StructureIntended ApplicationReference
Single-Source PrecursorsZinc(II) and Cadmium(II) thioamidate complexesControlled decomposition for phase-pure hexagonal wurtzite ZnS thin films.Chemical Vapour Deposition (CVD) rsc.orgresearchgate.net
Use of Auxiliary LigandsZinc(II) and Cadmium(II) sulfonate-arsonatesControl over dimensionality (layers, chains, clusters) and strong fluorescence.Optical Materials rsc.org
Compositional and Structural Tuning(Cd,Zn)S alloy thin filmsWide range of conduction band tuning and optimized band alignment.Photovoltaic contact layers osti.gov
Inverse Design via Atomic Layer OrderingZnxCd1−xTe superlatticesMaximized or minimized band gap for a specific composition.Optoelectronic Devices aip.org
Thermal Decomposition of ComplexesCd1-xZnxS nanoparticlesTunable band gap (2.37 eV to 3.69 eV) and phase change (hexagonal to cubic).Photocatalysis, Optoelectronics researchgate.net

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate zinc's protective effects against cadmium-induced toxicity in mammalian models?

  • Experimental Design : Use controlled in vivo studies with randomized groups (e.g., 20 rats/group) exposed to CdCl₂ (0.16 mg/kg) and ZnCl₂ (0.53 mg/kg) via intraperitoneal injection over 8 weeks. Monitor histopathological changes in target organs (liver, kidneys) using hematoxylin-eosin staining and oxidative stress markers (e.g., glutathione levels) .
  • Key Parameters : Dose-response relationships, exposure duration, and tissue-specific biomarker analysis (e.g., metallothionein expression) to quantify zinc's antagonistic effects .

Q. What standardized methods are recommended for quantifying cadmium and zinc speciation in environmental samples?

  • Methodology : Use atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) for total metal quantification. For speciation, employ sequential extraction protocols (e.g., BCR method) coupled with thermodynamic modeling (e.g., PHREEQC) to predict ionic species (e.g., Cd²⁺, Zn²⁺) under varying pH and ionic strength conditions .
  • Data Interpretation : Reference solubility tables (e.g., Table 4-4 for Cd, Table 4-6 for Zn) to validate experimental results against predicted speciation .

Q. How can the ZINC database be utilized for ligand discovery in cadmium/zinc-binding protein studies?

  • Workflow :

Search ZINC (http://zinc.docking.org ) using substructure filters (e.g., sulfhydryl groups for metal coordination) and physicochemical properties (logP < 5, molecular weight 150–500 Da).

Download 3D structures in ready-to-dock formats (e.g., SDF, MOL2) for virtual screening with AutoDock Vina .

Validate hits using in vitro assays (e.g., isothermal titration calorimetry for binding affinity) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve conflicting data on HMA4 transporter specificity for zinc vs. cadmium in plants?

  • Approach :

  • Build homology models of HMA4 using bacterial ZntA crystal structures (PDB: 5K7N).
  • Simulate ATP-dependent metal translocation pathways with GROMACS, focusing on conserved residues (e.g., Cys-357, His-689) and electrostatic potential differences at the metal entry site .
  • Validate predictions using Arabidopsis thaliana mutants with altered Zn/Cd translocation ratios (e.g., HMA4-C357A vs. wild-type) .
    • Data Contradictions : Address discrepancies in metal selectivity by comparing in silico binding energies with ICP-MS data from hydroponic studies .

Q. What statistical methods optimize cadmium and zinc recovery from low-grade waste under variable environmental conditions?

  • Method : Apply response surface methodology (RSM) with Central Composite Design (CCD) to model leaching efficiency. Test factors: pH (0.5–4.5), temperature (40–80°C), particle size (44–174 μm), and S/L ratio (0.05–0.09 g/cc).
  • Validation : Use quadratic models (R² > 0.93) to predict optimal conditions (e.g., 75% Cd recovery at pH 2.5, 70°C) and confirm via XRF/XRD phase analysis .

Q. How do epidemiological studies reconcile conflicting data on zinc deficiency and cadmium toxicity in human populations?

  • Analysis Framework :

Conduct meta-analyses of cohort studies linking groundwater Zn levels (e.g., <0.8 mg/L) to health outcomes (e.g., diabetes incidence) while adjusting for confounders (e.g., Cd exposure, socioeconomic factors) .

Use Bayesian networks to model synergistic effects of Zn-Cd interactions on biomarkers (e.g., urinary β₂-microglobulin for renal dysfunction) .

  • Contradictions : Address variability in exposure windows and bioavailability differences (e.g., soil pH modulating metal uptake) .

Methodological Resources

  • ZINC Database : Curates 230M+ compounds for virtual screening; filter by metal-binding pharmacophores and Lipinski’s rules .
  • RSM Templates : Download CCD design matrices for metal leaching experiments (Table 4-7) .
  • Toxicokinetic Models : ATSDR protocols for biomarker quantification in Cd/Zn exposure studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.